DL-Cycloserine-15N,d3
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/i1D2,2D,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-YJHZBZHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)[15NH]O1)([2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747402 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219176-26-7 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of DL-Cycloserine-15N,d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties of DL-Cycloserine-15N,d3, an isotopically labeled form of the broad-spectrum antibiotic cycloserine. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Core Chemical Properties
This compound is a stable isotope-labeled version of DL-cycloserine, where one nitrogen atom is replaced with its heavy isotope, ¹⁵N, and three hydrogen atoms are substituted with deuterium (B1214612) (d3). These modifications make it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the unlabeled D-Cycloserine are also provided where available.
| Property | This compound | D-Cycloserine (unlabeled) |
| Chemical Name | 4-Aminoisoxazolidin-3-one-4,5,5-d3-2-15N[2][3] | (R)-4-Amino-1,2-oxazolidin-3-one[4] |
| CAS Number | 1219176-26-7[2][5] | 68-41-7[4] |
| Chemical Formula | C₃H₃D₃N¹⁵NO₂[2][5] | C₃H₆N₂O₂[4] |
| Molecular Weight | 106.1 g/mol [2][5][] | 102.09 g/mol [4] |
| Purity | >95% (typical) | Varies by supplier |
| Storage Conditions | 2-8 °C (long-term) | Room Temperature |
| Melting Point | Not available | 155 to 156 °C (decomposes)[4] |
| Solubility | Not available | Soluble in water; slightly soluble in methanol, ethanol; insoluble in nonpolar solvents like toluene (B28343) and chloroform.[7] |
Mechanism of Action
Cycloserine acts as a competitive inhibitor of two crucial enzymes in bacterial cell wall synthesis: L-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][4][8] By mimicking the structure of D-alanine, cycloserine effectively blocks the formation of the D-alanyl-D-alanine dipeptide, a critical component of peptidoglycan, the primary structural element of bacterial cell walls.[4][8][9] This disruption of cell wall synthesis ultimately leads to bacterial cell death.[8][9]
Experimental Protocols
The characterization of this compound relies on standard analytical techniques for isotopically labeled compounds. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of this compound.
Objective: To verify the presence and position of the ¹⁵N and deuterium labels and to confirm the overall chemical structure.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 5-10 mg/mL in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes capable of detecting ¹H, ¹³C, and ¹⁵N nuclei.
-
¹H NMR Analysis:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Observations: The proton signals corresponding to the C4 and C5 positions should be absent or significantly reduced due to deuterium substitution. The remaining proton signals should be consistent with the cycloserine structure.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Observations: The carbon signals should be consistent with the cycloserine backbone. The C4 and C5 signals may show splitting patterns characteristic of C-D coupling.
-
-
¹⁵N NMR Analysis:
-
Acquire a one-dimensional ¹⁵N NMR spectrum or a two-dimensional ¹H-¹⁵N HSQC spectrum.
-
Expected Observations: A single ¹⁵N signal should be observed, shifted from the natural abundance ¹⁴N signal, confirming the incorporation of the ¹⁵N label at the N2 position.
-
-
Data Analysis: Compare the obtained spectra with those of unlabeled DL-cycloserine and analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure and isotopic purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.
Objective: To verify the molecular weight and isotopic distribution of the labeled compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.
-
Mass Analysis:
-
Acquire a full scan mass spectrum in the appropriate mass range.
-
Expected Observations: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 107.1. The isotopic pattern should confirm the presence of one ¹⁵N and three deuterium atoms.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the parent ion (m/z 107.1) and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to further confirm the structure and location of the isotopic labels.
-
-
Data Analysis: Compare the measured mass and fragmentation pattern with the theoretical values for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and for its quantification in complex matrices when used as an internal standard.
Objective: To determine the chemical purity of the compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis or MS).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition may need to be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., around 220 nm).
-
-
Analysis: Inject a known volume of the sample solution and record the chromatogram.
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Concluding Remarks
This compound is a well-characterized isotopically labeled compound that serves as an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics. Its chemical properties are largely identical to its unlabeled counterpart, with the key difference being its mass, which allows for its use as an internal standard in quantitative assays. The experimental protocols outlined in this guide provide a robust framework for the verification of its identity, purity, and isotopic enrichment, ensuring its reliable application in scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alentris.org [alentris.org]
- 3. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-Cycloserine | C3H6N2O2 | CID 401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
- 8. D-Cycloserine(68-41-7) 1H NMR spectrum [chemicalbook.com]
- 9. NP-MRD: Showing NP-Card for D-Cycloserine (NP0137396) [np-mrd.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DL-Cycloserine-15N,d3
This technical guide provides comprehensive information on the isotopically labeled compound this compound, including its chemical properties, mechanisms of action, and applications in research. This document is intended for professionals in the fields of microbiology, neuroscience, and drug development.
Compound Identification and Properties
This compound is a stable isotope-labeled version of the broad-spectrum antibiotic Cycloserine. The incorporation of a Nitrogen-15 atom and three Deuterium atoms makes it a valuable tool for metabolic flux analysis, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays.
| Property | Value | Citations |
| Chemical Name | 4-Amino-3-isoxazolidinone-4,5,5-d3-2-15N | [1] |
| Synonyms | rac Cycloserine-15N,d3, (+/-)-3-Oxoisooxazolidin-4-amine-15N,d3 | [2][3][4][5] |
| CAS Number | 1219176-26-7 | [1][2][3][4][6] |
| Molecular Formula | C₃H₃D₃N¹⁵NO₂ | [1][2][6] |
| Molecular Weight | 106.10 g/mol | [1][2][4][5][7] |
| Unlabeled CAS Number | 68-41-7 (for DL-Cycloserine) | [2][4] |
Mechanisms of Action
DL-Cycloserine exhibits a dual mechanism of action, making it a subject of interest in both infectious diseases and neuropsychiatry.
As a structural analog of the amino acid D-alanine, cycloserine's primary antibiotic effect is the disruption of peptidoglycan synthesis in the bacterial cell wall.[1][2] This process is crucial for maintaining the structural integrity of bacteria, and its inhibition leads to cell lysis and death.[2] Cycloserine targets two key enzymes in this pathway:
-
Alanine Racemase (Alr) : This enzyme converts L-alanine to D-alanine. By competitively inhibiting Alr, cycloserine depletes the pool of D-alanine, a necessary precursor for peptidoglycan.[1][2][4]
-
D-alanine:D-alanine Ligase (Ddl) : This enzyme catalyzes the formation of the D-alanine-D-alanine dipeptide, another essential building block.[1][2][4] NMR metabolomics studies have suggested that Ddl is the primary lethal target of D-cycloserine in mycobacteria.[8]
This dual inhibition mechanism makes cycloserine an effective antibiotic against Mycobacterium tuberculosis, including multidrug-resistant strains, as it reduces the likelihood of resistance developing through single-enzyme mutations.[2]
In the central nervous system (CNS), D-cycloserine acts as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] The NMDA receptor is a crucial component in synaptic plasticity, learning, and memory.[9] By modulating NMDA receptor activity, D-cycloserine can enhance cognitive processes, particularly the extinction of fear memories.[5][10] This has led to its investigation as a therapeutic agent for various neuropsychiatric conditions, including anxiety disorders, schizophrenia, and addiction.[6][11]
Experimental Protocols and Applications
The isotopically labeled this compound is particularly useful in research settings that require precise tracking and quantification of the molecule.
NMR-based metabolomics can be employed to understand the in vivo effects of cycloserine on bacterial metabolism. The labeled compound allows for unambiguous identification of the drug and its metabolites within complex biological samples.
Experimental Workflow:
-
Culture Preparation : Grow bacterial cultures (e.g., Mycobacterium smegmatis) to a specific optical density.[12]
-
Drug Exposure : Treat the cultures with this compound at a defined concentration.
-
Metabolite Extraction : Harvest bacterial cells at various time points and perform metabolite extraction.
-
NMR Spectroscopy : Analyze the extracts using Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify changes in the metabolome.[8]
-
Data Analysis : Use statistical methods, such as principal component analysis, to discern the metabolic pathways affected by the drug.[12]
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. Using this compound as a tracer in animal models or human studies allows for precise quantification of the drug's fate in the body, separate from any endogenous cycloserine that might be present.
| Pharmacokinetic Parameter (in humans) | Value | Citations |
| Bioavailability | Almost completely absorbed | [4] |
| Serum Half-life | ~10 hours | [4] |
| Excretion | ~65% cleared by renal excretion | [4] |
| Typical Daily Dose (MDR-TB) | 500 mg to 750 mg | [13] |
In neuroscience, D-cycloserine is used to study learning and memory, particularly in the context of fear extinction.[5] An experimental protocol might involve:
-
Fear Conditioning : An animal model (e.g., a rat) is trained to associate a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild foot shock).
-
Drug Administration : The animal is administered a low dose of D-cycloserine.
-
Extinction Training : The animal is repeatedly exposed to the neutral stimulus without the aversive one, leading to a reduction in the fear response.
-
Memory Test : The retention of the extinction learning is tested at a later time point (e.g., 24 hours later).[11]
The use of this compound in such studies could help correlate brain tissue concentrations of the drug with behavioral outcomes.
Summary
This compound is a critical tool for advanced research into the dual mechanisms of cycloserine. Its applications span from elucidating antibiotic modes of action at a metabolic level to exploring its potential in treating complex neuropsychiatric disorders. The stable isotope labeling provides the precision necessary for cutting-edge experimental designs in pharmacology, microbiology, and neuroscience.
References
- 1. Cycloserine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 3. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 5. D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mentalhealthdaily.com [mentalhealthdaily.com]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of cycloserine dose regimens in an Indian cohort with multidrug-resistant tuberculosis: a population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Isotope-Labeled D-Cycloserine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic pathways for isotope-labeled D-cycloserine, a crucial tool for metabolism, pharmacokinetic, and mechanistic studies. The document details a validated method for ¹³C labeling and proposes viable routes for the incorporation of deuterium (B1214612) and ¹⁵N isotopes.
Synthesis of ¹³C-Labeled D-Cycloserine
A well-established method for the synthesis of ¹³C-labeled D-cycloserine begins with isotopically labeled DL-serine methyl ester.[1] This multi-step chemical synthesis involves protection of the amino group, activation of the hydroxyl group, cyclization, and subsequent resolution of the racemic mixture to yield the desired D-enantiomer.
Experimental Protocol
The following protocol is adapted from the work of Thacker et al.[1]
Step 1: Protection of DL-Serine Methyl Ester
-
To a cooled (0 °C) solution of DL-serine methyl ester hydrochloride (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂), add triethylamine (B128534) (2.2 equivalents) dropwise.
-
Add a solution of triphenylmethyl chloride (1.05 equivalents) in CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Wash the mixture with aqueous sodium bicarbonate (NaHCO₃) and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield DL-Methyl 3-hydroxy-2-(tritylamino)propanoate.
Step 2: Mitsunobu Reaction with N-Hydroxysuccinimide
-
Dissolve the trityl-protected serine methyl ester (1 equivalent), N-hydroxysuccinimide (1.5 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the succinimide (B58015) intermediate.
Step 3: Deprotection of the Trityl Group
-
Dissolve the succinimide intermediate (1 equivalent) in a solution of 3.0 M hydrochloric acid (HCl) in diethyl ether.
-
Stir the mixture at room temperature overnight.
-
Filter the resulting precipitate and wash with diethyl ether to yield the deprotected amino intermediate.
Step 4: Cyclization to form DL-Cycloserine
-
To a cooled (0 °C) solution of the deprotected intermediate (1 equivalent) in a methanol/water mixture, add a solution of potassium hydroxide (B78521) (KOH) (3.5 equivalents) in water dropwise, maintaining the pH between 11.0 and 11.5.
-
Stir the solution at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Cool the solution back to 0 °C and add a 1:1 mixture of isopropanol/ethanol.
-
Filter the mixture and wash the solid with cold isopropanol/ethanol.
-
Adjust the pH of the filtrate to 6.0 with glacial acetic acid to precipitate DL-cycloserine.
-
Filter the precipitate, wash with cold isopropanol/ethanol and diethyl ether, and dry under vacuum.
Step 5: Resolution of DL-Cycloserine
-
The racemic mixture is resolved using D- and L-tartaric acids to selectively precipitate the desired D-cycloserine enantiomer.[1]
Quantitative Data
| Step | Product | Starting Material | Yield |
| 1. Protection | DL-Methyl 3-hydroxy-2-(tritylamino)propanoate | DL-Serine methyl ester HCl | 99% |
| 2. Mitsunobu Reaction | Succinimide intermediate | Trityl-protected serine | - |
| 3. Deprotection | Deprotected amino intermediate | Succinimide intermediate | - |
| 4. Cyclization | DL-Cycloserine | Deprotected intermediate | 51% |
| 5. Resolution | D-Cycloserine | DL-Cycloserine | - |
| Overall | D-Cycloserine | DL-Serine methyl ester HCl | 19.8% |
Proposed Synthesis Pathways for Deuterium and ¹⁵N-Labeled D-Cycloserine
While detailed experimental protocols for deuterium and ¹⁵N-labeled D-cycloserine are not as readily available in the literature, established methods for isotope incorporation in related molecules can be adapted.
Proposed Synthesis of Deuterated D-Cycloserine
A potential route for the synthesis of deuterated D-cycloserine involves the stereoselective α-deuteration of a serine derivative as a key step. This can be achieved through H/D exchange on a chiral bicyclic serine equivalent. The deuterated serine can then be carried through a synthetic sequence similar to that of the unlabeled or ¹³C-labeled compound.
Proposed Workflow:
-
Preparation of a Chiral Bicyclic Serine Equivalent: Synthesize a suitable protected and conformationally restricted serine derivative.
-
Stereoselective Deuteration: Perform a base-mediated H/D exchange at the α-position using a deuterium source such as D₂O.
-
Deprotection and Conversion: Hydrolyze the bicyclic system to yield α-deuterated D-serine.
-
Synthesis of D-Cycloserine: Convert the deuterated D-serine into D-cycloserine using established synthetic routes.
Proposed Synthesis of ¹⁵N-Labeled D-Cycloserine
The incorporation of ¹⁵N can be achieved by utilizing a ¹⁵N-labeled reagent during the synthesis. A logical point of introduction for the ¹⁵N atom is during the formation of the hydroxamic acid intermediate or through the use of ¹⁵N-labeled hydroxylamine (B1172632) in the cyclization step.
Proposed Workflow:
-
Synthesis of an Activated D-Serine Derivative: Prepare a suitable D-serine derivative, such as N-protected D-serine methyl ester.
-
Reaction with ¹⁵N-Hydroxylamine: React the activated D-serine derivative with ¹⁵N-labeled hydroxylamine hydrochloride to form the ¹⁵N-labeled hydroxamic acid intermediate.
-
Cyclization: Induce intramolecular cyclization of the ¹⁵N-labeled intermediate to form the isoxazolidinone ring of D-cycloserine.
-
Deprotection: Remove any protecting groups to yield the final ¹⁵N-labeled D-cycloserine.
Visualizations
The following diagrams illustrate the described synthetic pathways.
References
An In-Depth Technical Guide to DL-Cycloserine-15N,d3: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the isotopically labeled compound DL-Cycloserine-15N,d3. This information is critical for researchers utilizing this compound as an internal standard in quantitative analyses or as a tracer in metabolic studies. The guide details its properties, analytical methodologies for its characterization, and its mechanism of action.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of DL-Cycloserine, a broad-spectrum antibiotic. The labeling with Nitrogen-15 (¹⁵N) and Deuterium (d3) makes it an ideal internal standard for mass spectrometry-based quantification of cycloserine in various biological matrices.[1] While specific experimental data for the labeled compound is not widely published, the physical and chemical properties are expected to be very similar to the unlabeled compound.
Table 1: General and Physical Properties of this compound and D-Cycloserine
| Property | This compound | D-Cycloserine (unlabeled) |
| Chemical Name | 4-Aminoisoxazolidin-3-one-4,5,5-d3-2-¹⁵N[2][3] | (4R)-4-Amino-1,2-oxazolidin-3-one[4] |
| Molecular Formula | C₃H₃D₃N¹⁵NO₂[2][3][5] | C₃H₆N₂O₂[4] |
| Molecular Weight | 106.10 g/mol [1][3][5] | 102.09 g/mol [6] |
| CAS Number | 1219176-26-7[2][3][5] | 68-41-7[4] |
| Appearance | White to off-white powder (inferred) | White to pale yellow crystalline powder[6][7] |
| Melting Point | Not reported | 147 °C (decomposes)[6][7] / 155-156 °C (decomposes)[4][8] |
| Solubility | Not reported | Soluble in water (50 mg/mL)[7][8]. Slightly soluble in methanol, ethanol, propylene (B89431) glycol. Practically insoluble in chloroform (B151607) and ether. |
| Storage | Store at 2-8 °C for long-term storage[3] | Stable at 4-5 °C. Unstable at room temperature.[9] |
Mechanism of Action
Cycloserine acts as a structural analog of the amino acid D-alanine. Its antibacterial effect stems from the competitive inhibition of two essential enzymes in the bacterial cell wall synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, a crucial component of the peptidoglycan layer of the bacterial cell wall.
By inhibiting these enzymes, cycloserine disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocols
The accurate quantification and characterization of this compound and its unlabeled counterpart are crucial for research and development. Below are detailed methodologies for common analytical techniques.
Quantification of Cycloserine in Human Plasma using HPLC-MS/MS
This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Sample Preparation:
-
To 100 µL of human plasma, add an appropriate amount of this compound as an internal standard.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Cycloserine: m/z 103 → 75; this compound: m/z 107 → 78 (example transitions, may need optimization) |
Workflow Diagram for HPLC-MS/MS Analysis:
Purity Determination using ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and assess the purity of this compound.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Nucleus | ¹H |
| Solvent | D₂O or DMSO-d6 |
| Temperature | 25 °C |
| Pulse Program | Standard ¹H zg pulse sequence |
| Number of Scans | 16 or more for good signal-to-noise |
| Relaxation Delay | 5 seconds |
Data Analysis:
The resulting ¹H-NMR spectrum should be compared to a reference spectrum of unlabeled cycloserine. The absence of signals at the deuterated positions and the integration of the remaining proton signals can confirm the isotopic labeling and purity. The presence of a ¹⁵N atom will likely result in splitting of adjacent proton signals, providing further confirmation of the isotopic enrichment.
Stability and Storage
DL-Cycloserine is known to be unstable at room temperature and in acidic or neutral solutions.[7][9] It is more stable under alkaline conditions. For long-term storage, this compound should be kept in a tightly sealed container at 2-8 °C.[3] Aqueous solutions should be prepared fresh and are recommended to be stored for no more than one day.
Conclusion
This compound is a valuable tool for researchers in drug development and clinical diagnostics. Its well-defined physical and chemical properties, coupled with robust analytical methods, enable its effective use as an internal standard for the accurate quantification of cycloserine. A thorough understanding of its characteristics and the appropriate experimental protocols is essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alentris.org [alentris.org]
- 3. kmpharma.in [kmpharma.in]
- 4. Cycloserine - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. D-Cycloserine(68-41-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. D-Cycloserine | 68-41-7 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decoding the Molecular Fingerprint: A Guide to Interpreting a DL-Cycloserine-15N,d3 Certificate of Analysis
For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical substance. When working with isotopically labeled compounds such as DL-Cycloserine-15N,d3, interpreting a CoA requires a specialized understanding of the analytical techniques used to verify isotopic enrichment and chemical purity. This in-depth technical guide provides a comprehensive overview of how to interpret a this compound Certificate of Analysis, detailing the key experiments and data presented.
Understanding the Basics: What is this compound?
This compound is a stable isotope-labeled version of DL-Cycloserine, an antibiotic used in the treatment of tuberculosis. The labeling involves the incorporation of one nitrogen-15 (B135050) (¹⁵N) atom and three deuterium (B1214612) (²H or D) atoms into the molecular structure. This labeling makes the compound a valuable tool in various research applications, including metabolic flux analysis, as an internal standard for quantitative mass spectrometry assays, and in nuclear magnetic resonance (NMR) studies.[1][2][]
A typical Certificate of Analysis for this compound will provide a summary of its quality control testing. Below is a representative summary of the quantitative data you would expect to find.
Quantitative Data Summary
The following tables summarize the typical quantitative data presented in a CoA for this compound.
Table 1: General Properties and Identification
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₃H₃D₃¹⁵NN₂O₂ | C₃H₃D₃¹⁵NN₂O₂ | Elemental Analysis |
| Molecular Weight | 106.10 g/mol | 106.10 g/mol | Mass Spectrometry |
| CAS Number | 1219176-26-7 | 1219176-26-7 | N/A |
Table 2: Purity and Impurity Profile
| Parameter | Specification | Result | Method |
| Chemical Purity (HPLC) | ≥95.0% | 99.2% | HPLC-UV |
| Enantiomeric Purity (D-form) | Report | 49.8% | Chiral HPLC |
| Enantiomeric Purity (L-form) | Report | 50.2% | Chiral HPLC |
| Water Content (Karl Fischer) | ≤1.0% | 0.3% | Karl Fischer Titration |
| Residual Solvents (GC-HS) | Conforms to USP <467> | Conforms | Headspace Gas Chromatography |
| Related Substances | Report | See HPLC data | HPLC-UV |
Table 3: Isotopic Enrichment
| Parameter | Specification | Result | Method |
| Isotopic Purity (¹⁵N) | ≥98 atom % ¹⁵N | 99.1 atom % ¹⁵N | Mass Spectrometry / NMR |
| Isotopic Purity (D₃) | ≥98 atom % D | 98.9 atom % D | Mass Spectrometry / NMR |
Experimental Protocols: The Science Behind the Data
A thorough understanding of the experimental methodologies is crucial for interpreting the CoA data accurately.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds.[4][5][6]
-
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector, typically a UV detector for compounds with a chromophore like cycloserine, measures the concentration of each component as it elutes from the column. The purity is determined by comparing the area of the main peak to the total area of all peaks.
-
Methodology for DL-Cycloserine:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic (constant) or a gradient (changing over time).
-
Detection: UV detection at a wavelength where cycloserine absorbs, typically around 220 nm.
-
Quantification: The percentage purity is calculated as: (Area of DL-Cycloserine Peak / Total Area of All Peaks) x 100.
-
Chiral HPLC for Enantiomeric Purity
Since the product is a DL-racemic mixture, it's important to confirm the presence of both D- and L-enantiomers. Chiral HPLC is employed for this purpose.[4][5]
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral. This allows for the separation of enantiomers, which have identical physical properties in a non-chiral environment. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times.
-
Methodology for DL-Cycloserine:
-
Column: A chiral column, such as one based on a cyclodextrin (B1172386) or a protein-based stationary phase.
-
Mobile Phase: A suitable mixture of organic solvents like hexane (B92381) and ethanol.
-
Detection: UV detection.
-
Analysis: The relative peak areas of the D- and L-cycloserine peaks indicate their respective proportions in the mixture.
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and determining the isotopic enrichment of labeled compounds.[7][8][9][10]
-
Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is deflected based on their mass-to-charge ratio, allowing for their separation and detection. For isotopically labeled compounds, the increase in mass due to the heavier isotopes is readily detected.[7]
-
Methodology for this compound:
-
Ionization: Electrospray ionization (ESI) is a common technique for a polar molecule like cycloserine.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic enrichment is calculated by comparing the intensity of the peak for the labeled compound with the intensities of peaks for the unlabeled compound and any partially labeled species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment
NMR spectroscopy provides detailed information about the molecular structure of a compound and can also be used to confirm isotopic labeling.[1][11][12][13]
-
Principle: Certain atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment of the nucleus. For this compound, ¹H NMR, ¹³C NMR, and ¹⁵N NMR can be used. The presence of deuterium will lead to the disappearance of corresponding proton signals in the ¹H NMR spectrum.
-
Methodology for Isotopic Enrichment:
-
¹H NMR: The absence of signals at the positions where deuterium has been incorporated confirms the D-labeling.
-
¹⁵N NMR: A direct detection of the ¹⁵N nucleus provides confirmation of the nitrogen labeling.
-
Quantitative NMR (qNMR): By comparing the integrals of signals from the labeled compound to those of a known internal standard, the isotopic enrichment can be accurately determined.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analysis of a batch of this compound.
Caption: Workflow for the analysis of this compound.
Logical Relationships in Data Interpretation
The interpretation of a CoA involves understanding the relationships between different analytical results.
Caption: Logical flow for interpreting analytical data.
By carefully examining each section of the Certificate of Analysis and understanding the underlying analytical principles, researchers can confidently assess the quality and suitability of this compound for their specific applications. This ensures the reliability and reproducibility of their experimental results.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
D-Cycloserine for Neurological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cycloserine (DCS), a broad-spectrum antibiotic primarily known for its use in treating tuberculosis, has garnered significant attention in the field of neuroscience for its unique modulatory effects on the N-methyl-D-aspartate (NMDA) receptor.[1] This document provides a comprehensive technical overview of the initial investigations into D-cycloserine for neurological research, focusing on its mechanism of action, key experimental findings, and detailed protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for neurological and psychiatric disorders.
Core Mechanism of Action: A Partial Agonist at the NMDA Receptor
D-cycloserine's primary mechanism of action in the central nervous system is its function as a partial agonist at the glycine-binding site of the NMDA receptor.[1][2] The NMDA receptor, a crucial component of glutamatergic neurotransmission, is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[3] For the NMDA receptor to become activated, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. DCS mimics the action of these co-agonists, but as a partial agonist, it elicits a submaximal response compared to full agonists.[2] This property allows DCS to modulate NMDA receptor activity, enhancing it in conditions of low glycine or D-serine availability and potentially acting as an antagonist in the presence of high concentrations of full agonists. This nuanced modulation is central to its therapeutic potential and has been a key focus of initial neurological investigations.
Key Signaling Pathway: Modulation of Long-Term Potentiation (LTP)
The modulation of the NMDA receptor by D-cycloserine directly impacts synaptic plasticity, most notably through its influence on Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory. LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. NMDA receptor activation is critical for the induction of many forms of LTP. By acting as a co-agonist, D-cycloserine facilitates the opening of the NMDA receptor channel in response to glutamate, leading to an influx of Ca2+ ions. This calcium influx triggers a cascade of downstream signaling events, including the activation of protein kinases like CaMKII and protein kinase C (PKC), and the phosphorylation of various substrates, ultimately leading to a strengthening of the synapse.[4][5]
Experimental Investigations and Quantitative Data
Initial research into D-cycloserine's neurological effects has spanned preclinical animal models and human clinical trials across a range of disorders. Below are summaries of key findings and experimental protocols.
Preclinical Studies: Fear Extinction and Cognitive Enhancement
Preclinical studies in rodents have been instrumental in demonstrating D-cycloserine's ability to enhance learning and memory, particularly in the context of fear extinction. This paradigm is a laboratory model for exposure-based therapies used in anxiety disorders.
Table 1: Summary of Preclinical Fear Extinction Studies
| Study (Example) | Animal Model | D-cycloserine Dose | Key Finding |
| Walker et al. (2002) | Rats | 15 and 30 mg/kg | Dose-dependent enhancement of fear extinction memory.[6] |
| Woods & Bouton (2006) | Rats | 30 mg/kg | Facilitated fear loss in extinction, though did not prevent renewal of fear.[7] |
This protocol is a generalized representation based on multiple studies.[6][7][8]
-
Habituation: Rodents are habituated to the experimental chambers over several days to reduce novelty-induced stress.
-
Fear Conditioning: On the conditioning day, a neutral conditioned stimulus (CS), such as a tone or light, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This is repeated several times to establish a fear memory, measured by freezing behavior in response to the CS.
-
Extinction Training: The following day, animals are administered either D-cycloserine or a placebo (saline) intraperitoneally. After a set time (e.g., 30 minutes), they undergo extinction training, where the CS is presented repeatedly without the US.
-
Extinction Test: 24 hours later, the animals are re-exposed to the CS in the extinction context, and freezing behavior is measured to assess the retention of extinction memory.
Clinical Trials: Anxiety Disorders, PTSD, and Schizophrenia
The promising results from preclinical studies led to numerous clinical trials investigating D-cycloserine as an adjunct to psychotherapy for various psychiatric conditions.
Several studies have explored D-cycloserine's potential to enhance the effects of exposure therapy for social anxiety disorder.
Table 2: D-cycloserine in Social Anxiety Disorder Clinical Trials
| Study | N | D-cycloserine Dose | Comparator | Primary Outcome Measure | Key Finding |
| Hofmann et al. (2013) | 169 | 50 mg before exposure | Placebo | Liebowitz Social Anxiety Scale (LSAS) | DCS accelerated the rate of improvement but did not enhance overall treatment outcome.[9] |
| Smits et al. (2020) | 152 | 50 mg pre- or post-session | Placebo | LSAS | Both pre- and post-session DCS augmented treatment effects compared to placebo.[10] |
The application of D-cycloserine in PTSD is based on the same principle of enhancing fear extinction during exposure therapy.
Table 3: D-cycloserine in PTSD Clinical Trials
| Study | N | D-cycloserine Dose | Comparator | Primary Outcome Measure | Key Finding |
| de Kleine et al. (2013) | 25 | 100 mg before VRE | Placebo | Clinician-Administered PTSD Scale (CAPS) | Significantly greater PTSD remission rates in the DCS group at post-treatment and 6-month follow-up.[11][12] |
| Litz et al. (2012) | 22 | 50 mg before exposure | Placebo | CAPS | Unexpectedly, the placebo group showed greater improvement than the DCS group.[13] |
This protocol is based on the study by de Kleine et al. (2013).[11][14]
-
Participant Recruitment: Patients with a primary diagnosis of chronic PTSD are recruited.
-
Baseline Assessment: Comprehensive assessment including the Clinician-Administered PTSD Scale (CAPS) and self-report measures.
-
Randomization: Participants are randomly assigned to receive either D-cycloserine (e.g., 100 mg) or a placebo in a double-blind manner.
-
Treatment Sessions:
-
Participants attend weekly 90-minute sessions of virtual reality exposure therapy.
-
The study medication is administered approximately 90 minutes before each VRE session to ensure peak plasma concentrations during therapy.
-
VRE involves immersive virtual environments that simulate the traumatic event, allowing for gradual and controlled exposure.
-
-
Outcome Assessment: The CAPS and other measures are administered at baseline, mid-treatment, post-treatment, and at follow-up intervals (e.g., 6 months).
Research in schizophrenia has focused on D-cycloserine's potential to ameliorate negative symptoms and cognitive deficits, which are thought to be associated with NMDA receptor hypofunction.
Table 4: D-cycloserine in Schizophrenia Clinical Trials
| Study | N | D-cycloserine Dose | Comparator | Primary Outcome Measure | Key Finding |
| Goff et al. (1999) | 47 | 50 mg/day | Placebo | Scale for the Assessment of Negative Symptoms (SANS) | Significant reduction in negative symptoms with DCS compared to placebo. |
| Goff et al. (2008) | 38 | 50 mg once-weekly | Placebo | SANS | Once-weekly DCS significantly improved SANS total scores compared to placebo.[15] |
| Duncan et al. (2004) | 22 | 50 mg/day | Placebo | SANS | No significant difference between DCS and placebo on any symptom rating.[16] |
Summary and Future Directions
Initial investigations into D-cycloserine for neurological research have provided a strong foundation for its potential as a cognitive enhancer and an adjunct to psychotherapy. Its role as a partial agonist at the NMDA receptor's glycine site and its ability to modulate synaptic plasticity are well-established. Preclinical studies have consistently demonstrated its efficacy in enhancing fear extinction learning. Clinical trials have yielded more mixed results, with some studies showing significant benefits in anxiety disorders and PTSD, while others have been less conclusive.[13][17] In schizophrenia, low-dose and intermittent dosing schedules appear to hold the most promise for treating negative symptoms.[1][15]
Future research should continue to explore optimal dosing strategies, the timing of administration in relation to behavioral therapies, and the specific patient populations most likely to benefit from D-cycloserine treatment. A deeper understanding of the downstream signaling cascades affected by D-cycloserine will be crucial for the development of more targeted and effective NMDA receptor modulators for a range of neurological and psychiatric disorders. The journey of D-cycloserine from an antibiotic to a potential neurotherapeutic agent exemplifies the power of translational research in modern drug development.
References
- 1. D-cycloserine in Schizophrenia: New Strategies for Improving Clinical Outcomes by Enhancing Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of glycine and D-cycloserine on persistent negative symptoms in schizophrenia: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE BRAIN FROM TOP TO BOTTOM [thebrain.mcgill.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facilitation of Conditioned Fear Extinction by Systemic Administration or Intra-Amygdala Infusions of d-Cycloserine as Assessed with Fear-Potentiated Startle in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-cycloserine facilitates context-specific fear extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of D-cycloserine in conjunction with fear extinction training on extracellular signal-regulated kinase activation in medial prefrontal cortex and amygdala in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Dose Timing of D-Cycloserine to Augment Exposure Therapy for Social Anxiety Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Cycloserine Augmentation of Exposure Therapy for Post-Traumatic Stress Disorder: A Pilot Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Virtual reality exposure-based therapy for the treatment of post-traumatic stress disorder: a review of its efficacy, the adequacy of the treatment protocol, and its acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Once-Weekly D-Cycloserine Effects on Negative Symptoms and Cognition in Schizophrenia: An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of D-cycloserine on negative symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Meta-Analysis: D-cycloserine Augmentation of Behavioral Therapy for the Treatment of Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Cycloserine Quantification in Plasma Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for drug-resistant tuberculosis. Therapeutic drug monitoring of cycloserine is crucial to ensure efficacy while minimizing dose-related toxicities. This application note provides a detailed protocol for the sensitive and selective quantification of cycloserine in human plasma using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Principle
This method employs protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer. Cycloserine is quantified by isotope dilution using DL-Cycloserine-¹⁵N,d₃ as the internal standard. The concentration of cycloserine in unknown samples is determined by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve.
Materials and Reagents
-
Cycloserine analytical standard
-
DL-Cycloserine-¹⁵N,d₃ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: UHPLC system
-
Column: Phenomenex Kinetex™ PFP C18 (2.1 mm × 100 mm, 2.6 µm) or equivalent[1]
-
Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Gradient: Isocratic or gradient elution can be optimized. A typical starting condition is 95:5 (A:B)[2].
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-10 µL[2]
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cycloserine | 103.2 | 75.1 | 100 | Optimized (e.g., 15) |
| DL-Cycloserine-¹⁵N,d₃ (IS) | 107.2 | 79.1 | 100 | Optimized (e.g., 15) |
-
Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve cycloserine and DL-Cycloserine-¹⁵N,d₃ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the cycloserine primary stock solution with 50:50 methanol:water to prepare working standards for calibration curve and QC samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the DL-Cycloserine-¹⁵N,d₃ primary stock solution with methanol.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1 - 50 µg/mL) and QC samples (low, medium, and high concentrations).
Plasma Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for each sample, standard, and QC.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins[2].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C[2].
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Inject an aliquot into the LC-MS/MS system.
Data Analysis
-
Integrate the peak areas for the MRM transitions of cycloserine and the internal standard.
-
Calculate the peak area ratio of cycloserine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of cycloserine in the QC and unknown samples from the calibration curve.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below based on published data for similar methods.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[2] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[2] |
| Recovery | > 85%[1] |
| Matrix Effect | Minimal and compensated by SIL-IS |
| Stability | Assessed for freeze-thaw, short-term, and long-term storage[1] |
Workflow Diagram
Caption: Experimental workflow for cycloserine quantification in plasma.
Conclusion
This application note details a robust and reliable isotope dilution LC-MS/MS method for the quantification of cycloserine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and minimizes the impact of matrix effects, making it suitable for clinical research and therapeutic drug monitoring. The provided protocol and parameters can be adapted and validated for specific laboratory instrumentation and requirements.
References
Application Note: Sample Preparation Techniques for Cycloserine Analysis with a Labeled Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for drug-resistant tuberculosis. Therapeutic drug monitoring of cycloserine is crucial to ensure efficacy while avoiding concentration-dependent neurotoxicity. Accurate quantification in biological matrices, such as plasma or serum, is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose. The use of an internal standard (IS) is critical for correcting variations during sample preparation and analysis. An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., D-cycloserine-¹³C, D₂), as it shares identical chemical and physical properties with the analyte, ensuring similar behavior during extraction and ionization. While SIL standards are preferred, structural analogs are also commonly used and validated.
This document provides detailed protocols and comparative data for the two most common sample preparation techniques for cycloserine analysis: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup. It involves adding a water-miscible organic solvent, typically acetonitrile (B52724) or methanol (B129727), to the biological sample to denature and precipitate proteins.[1][2] After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis.
Experimental Workflow: Protein Precipitation
Caption: Workflow for cycloserine extraction using protein precipitation.
Detailed Protocol: Protein Precipitation with Acetonitrile
This protocol is adapted from methodologies described for cycloserine analysis in human plasma.[2][3]
-
Sample Collection: Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.[4][5]
-
Preparation: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the labeled internal standard working solution (e.g., Propranolol or Carbamazepine, as analogs) to the plasma sample.[3][6]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to sample).[7]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for injection into the LC-MS/MS system.
-
Analysis: Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system for quantification.
Quantitative Data for Protein Precipitation
| Parameter | Reported Value | Internal Standard Used | Matrix | Citation |
| Linearity Range | 0.01 - 50 µg/mL | Propranolol | Plasma | [6] |
| 0.3 - 70 µg/mL | Carbamazepine | Plasma | [3] | |
| LLOQ | 0.01 µg/mL | Propranolol | Plasma | [6] |
| 0.005 µg/mL | Propranolol | Plasma | [4] | |
| Extraction Recovery | 88.7 - 91.2% | Propranolol | Plasma | [6] |
| Precision (%RSD) | 3.7 - 19.3% | Propranolol | Plasma | [6] |
| < 10.7% | Carbamazepine | Plasma | [3] | |
| Accuracy | 98.7 - 117.3% | Propranolol | Plasma | [6] |
| Within 10.7% | Carbamazepine | Plasma | [3] |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a more selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. For cycloserine, a mixed-mode cation exchange (MCX) sorbent is often used, which provides a dual retention mechanism (ion exchange and reversed-phase) for effective cleanup of the polar, amphoteric drug from complex biological matrices.[9][10]
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for cycloserine extraction using solid-phase extraction.
Detailed Protocol: Solid-Phase Extraction (SPE)
This protocol is based on methods utilizing Waters Oasis MCX cartridges for cycloserine extraction from human plasma.[9][10][11]
-
Sample Collection: As described in the PPT protocol.
-
Sample Pre-treatment: In a clean tube, pipette 500 µL of plasma.[10] Add the labeled internal standard (e.g., Niacin).[10][11] Acidify the sample, for example by adding a small volume of formic acid, to ensure the cycloserine is protonated for binding to the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition a Waters Oasis MCX (1cc/30mg) cartridge by passing 1 mL of methanol followed by 1 mL of Milli-Q water.[9]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. This is typically a multi-step process, for example:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the cycloserine and internal standard from the cartridge using 1 mL of methanol containing 5% ammonium (B1175870) hydroxide. The ammonia (B1221849) neutralizes the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an HPLC vial and inject it into the LC-MS/MS system.
Quantitative Data for Solid-Phase Extraction
| Parameter | Reported Value | Internal Standard Used | Matrix | Citation |
| Linearity Range | 0.200 - 16.000 µg/mL | Acyclovir | Plasma | [9] |
| 0.20 - 30.00 µg/mL | Niacin | Plasma | [10] | |
| 0.3 - 30 µg/mL | Niacin | Plasma | [11] | |
| LLOQ | 0.200 µg/mL | Acyclovir | Plasma | [9] |
| 0.20 µg/mL | Niacin | Plasma | [10] | |
| Mean Recovery | 77.2% | Niacin | Plasma | [11] |
| Precision (%CV) | < 8.0% | Niacin | Plasma | [10] |
| 0.8 - 3.4% | Niacin | Plasma | [11] | |
| Accuracy | 93.8 - 104.9% | Niacin | Plasma | [11] |
Comparative Summary and Conclusion
Choosing the appropriate sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Speed | Fast, high-throughput | Slower, more steps |
| Selectivity | Low (removes proteins only) | High (removes proteins, salts, lipids) |
| Matrix Effects | Higher potential for ion suppression | Lower potential for ion suppression |
| Recovery | Generally high (e.g., >88%)[6] | Good, but can be more variable (e.g., ~77%)[11] |
| Cost | Low (solvent and tubes) | Higher (cartridges, solvents, manifold) |
| Complexity | Simple and easy to automate | More complex, requires method development |
-
Protein Precipitation is a rapid, cost-effective, and simple method suitable for high-throughput analysis when the highest sensitivity is not required and matrix effects can be adequately managed, often through chromatographic separation.[3][6]
-
Solid-Phase Extraction offers superior sample cleanup, leading to reduced matrix effects and potentially better sensitivity and assay robustness.[9][10] It is the preferred method for assays requiring low limits of quantification or when analyzing complex matrices.
The use of a stable isotope-labeled internal standard is highly recommended for both techniques to ensure the highest accuracy and precision by compensating for any variability during the multi-step sample preparation and analysis process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. filtrous.com [filtrous.com]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Population Pharmacokinetics and Dose Evaluation of Cycloserine among Patients with Multidrug-Resistant Tuberculosis under Standardized Treatment Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cycloserine dose regimens in an Indian cohort with multidrug-resistant tuberculosis: a population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. its.caltech.edu [its.caltech.edu]
- 9. ajrconline.org [ajrconline.org]
- 10. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Cycloserine-15N,d3 in Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-Cycloserine-15N,d3 as an internal standard in pharmacokinetic (PK) assays of cycloserine. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are included to facilitate accurate and robust quantification of cycloserine in biological matrices.
Introduction
Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis.[1][2][3] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the assay.[4][5] this compound, being chemically identical to the analyte, co-elutes and experiences similar ionization and matrix effects, ensuring reliable quantification.
Pharmacokinetic Parameters of Cycloserine
Understanding the pharmacokinetic profile of cycloserine is essential for designing effective dosing regimens. The tables below summarize key pharmacokinetic parameters reported in healthy volunteers and tuberculosis patients.
Table 1: Pharmacokinetic Parameters of Cycloserine in Healthy Adults
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| 250 | 10.1 ± 4.2 (Cavg) | ~2 | 242.3 ± 99.8 (AUC0-24) | ~10-12 | [6] |
| 500 | 20-35 | ~2 | 596.72 ± 265.53 (AUC0-72) | ~10-12 | [6] |
| 750 | 84.8 | ~2 | - | ~10-12 | [1] |
Table 2: Pharmacokinetic Parameters of Cycloserine in Tuberculosis Patients
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| 11.5 (mean) | 23.31 (median) | - | 888 (median, AUC0-24) | 0.55 (mean) | [7] |
| 7.7 (mean) | 26.5 (median) | - | - | - | [1] |
| 14 (mean, in children) | 32 (average) | - | - | - | [1] |
Experimental Protocols
Bioanalytical Method for Cycloserine Quantification using LC-MS/MS
This protocol describes a validated method for the quantification of cycloserine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
DL-Cycloserine (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, e.g., Milli-Q)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Waters Oasis MCX) or Protein Precipitation Plates
2. Stock and Working Solutions Preparation
-
Cycloserine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Cycloserine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the cycloserine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.
-
Add 10 µL of the internal standard working solution to all wells except for the blank matrix.
-
Add 300 µL of acetonitrile or methanol to each well to precipitate plasma proteins.[8]
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: HILIC column (e.g., YMC-Pack SIL-06, 150 × 4.6 mm, 3 µm) or a reversed-phase column (e.g., Peerless Basic C18, 100 mm × 4.6mm, 3 μm).[6][9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol
-
Gradient: Optimize the gradient to ensure good separation of cycloserine from matrix components. A typical gradient might start with a high percentage of organic phase for HILIC or a high percentage of aqueous phase for reversed-phase.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both cycloserine and this compound.
-
Calculate the peak area ratio (Cycloserine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of cycloserine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Mechanism of Action of Cycloserine
Caption: Cycloserine inhibits bacterial cell wall synthesis.
Experimental Workflow for Pharmacokinetic Assay
Caption: Workflow for cycloserine quantification in plasma.
References
- 1. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cycloserine - Wikipedia [en.wikipedia.org]
- 3. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DL-Cycloserine in Human Plasma by GC-MS with DL-Cycloserine-15N,d3 Internal Standard
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of DL-Cycloserine in human plasma. Due to the polar nature of DL-Cycloserine, a silylation derivatization step is employed to enhance its volatility and thermal stability for GC-MS analysis. The use of a stable isotope-labeled internal standard, DL-Cycloserine-15N,d3, ensures high accuracy and precision. The method involves a straightforward protein precipitation sample preparation technique. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
DL-Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis. Accurate and reliable quantification of DL-Cycloserine in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. While LC-MS/MS methods are common, GC-MS offers a viable alternative with high chromatographic resolution and specificity. This application note presents a complete protocol for the analysis of DL-Cycloserine in human plasma using GC-MS, including sample preparation, derivatization, and instrument parameters.
Mechanism of Action of DL-Cycloserine
DL-Cycloserine acts as a structural analog of D-alanine, a key component in the synthesis of the bacterial cell wall. It competitively inhibits two essential enzymes in the peptidoglycan synthesis pathway: D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][2][3][4] Inhibition of these enzymes disrupts the formation of the peptidoglycan layer, leading to a weakened cell wall and ultimately bacterial cell death.[1][3]
Experimental
Materials and Reagents
-
DL-Cycloserine certified reference standard
-
This compound internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Acetonitrile (B52724) (HPLC grade)
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (10 µg/mL in deionized water).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector | Splitless, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | See Table 2 |
Mass Spectral Data (Hypothetical)
The derivatization of DL-Cycloserine with BSTFA is expected to result in the addition of two trimethylsilyl (B98337) (TMS) groups. The mass spectrum of the di-TMS-DL-Cycloserine and its internal standard are predicted as follows:
| Compound | Predicted Molecular Ion (M+) | Quantification Ion (m/z) | Qualifier Ion (m/z) |
| di-TMS-DL-Cycloserine | 246 | 173 | 147 |
| di-TMS-DL-Cycloserine-15N,d3 | 250 | 177 | 147 |
Method Validation (Example Data)
The method was validated according to standard bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 20 µg/mL.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.248 |
| 1.0 | 0.503 |
| 5.0 | 2.51 |
| 10.0 | 5.02 |
| 20.0 | 10.1 |
| Calibration Curve Equation: y = 0.504x + 0.001, R² = 0.9995 |
Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.1 | 0.095 | 95.0 | 8.2 |
| Low | 0.3 | 0.291 | 97.0 | 6.5 |
| Mid | 8.0 | 8.24 | 103.0 | 4.1 |
| High | 16.0 | 15.52 | 97.0 | 3.8 |
Results and Discussion
The developed GC-MS method provides excellent selectivity and sensitivity for the determination of DL-Cycloserine in human plasma. The silylation derivatization was found to be efficient and reproducible. The use of a stable isotope-labeled internal standard effectively compensates for any variability in sample preparation and instrument response. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.
Conclusion
This application note describes a validated GC-MS method for the quantification of DL-Cycloserine in human plasma. The method is reliable, sensitive, and suitable for high-throughput analysis in a clinical or research setting.
Experimental Workflow
References
Application Notes and Protocols for Quantitative Analysis of Cycloserine in Tuberculosis Drug Monitoring
Introduction
Cycloserine is a critical second-line antibiotic for treating multidrug-resistant tuberculosis (MDR-TB). However, its use is associated with a narrow therapeutic window and potential for dose-related neuropsychiatric side effects.[1][2] Therapeutic Drug Monitoring (TDM) of cycloserine is therefore essential to ensure plasma concentrations are within the target range, typically 20-35 µg/mL for peak concentration, to optimize efficacy while minimizing toxicity.[3][4] These application notes provide detailed protocols for the quantitative analysis of cycloserine in plasma/serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method. Additionally, a general workflow for implementing cycloserine TDM in a clinical research setting is outlined.
Mechanism of Action
Cycloserine acts as a structural analog of the amino acid D-alanine.[1][5][6][7] It competitively inhibits two essential enzymes in the bacterial cell wall synthesis pathway: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[2][5][6][7] Alanine racemase is responsible for converting L-alanine to D-alanine, and D-alanine:D-alanine ligase joins two D-alanine residues.[6][7] By inhibiting these enzymes, cycloserine disrupts peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell death.[1][6]
Quantitative Analysis Methods
Several analytical methods are available for the quantification of cycloserine in biological matrices. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and microbiological assays have been used.[8][9][10] However, LC-MS/MS is the preferred method due to its high sensitivity, specificity, and robustness.[11][12][13][14]
Summary of LC-MS/MS Method Performance
| Parameter | Method 1[11] | Method 2[12] | Method 3[14] |
| Matrix | Plasma | Plasma | Plasma |
| Internal Standard | Propranolol (B1214883) | Niacin | Carbamazepine |
| Linearity Range (µg/mL) | 0.01 - 50 | 0.3 - 30 | 0.3 - 70 |
| Lower Limit of Quantification (µg/mL) | 0.01 | 0.3 | 0.3 |
| Precision (%RSD) | 3.7 - 19.3 | 0.8 - 3.4 | < 10.7 |
| Accuracy (%) | 98.7 - 117.3 | 93.8 - 104.9 | Within 10.7% |
| Extraction Recovery (%) | 88.7 - 91.2 | 77.2 | Not Reported |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Cycloserine in Human Plasma
This protocol is based on the method described by Alffenaar et al. and adapted with details from other validated methods.[11][12][14][15]
1. Materials and Reagents
-
Cycloserine reference standard
-
Propranolol (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Phenomenex Kinetex™ PFP C18 (2.1 mm × 100 mm, 2.6 µm) or equivalent[11]
3. Preparation of Stock and Working Solutions
-
Cycloserine Stock Solution (1 mg/mL): Accurately weigh and dissolve cycloserine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve propranolol in methanol.
-
Working Solutions: Prepare serial dilutions of the cycloserine stock solution in methanol to create calibration standards and quality control (QC) samples.
4. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and patient samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 200 µL of acetonitrile containing the internal standard (propranolol).[15]
-
Vortex mix for 10 seconds.
-
Centrifuge at 12,000 x g for 10 minutes.[15]
-
Transfer 2 µL of the supernatant to an autosampler vial for injection.[15]
5. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[11]
-
Gradient Elution: A suitable gradient to separate cycloserine and the internal standard.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL[15]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
6. Data Analysis
-
Quantify cycloserine concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve.
Therapeutic Drug Monitoring (TDM) Workflow
The process of TDM for cycloserine involves several coordinated steps, from clinical assessment to potential dose adjustment, to improve treatment outcomes for patients with MDR-TB.[16]
TDM Protocol Details
-
Patient Selection: TDM is recommended for patients at risk of altered drug absorption or metabolism, those with poor treatment response, or those experiencing adverse effects.[17][18][19]
-
Drug Administration: Administer cycloserine under Directly Observed Therapy (DOT) to ensure adherence and accurate timing of the blood draw.[17][18]
-
Sample Collection:
-
Sample Handling and Processing:
-
Allow the blood to clot for at least 20-30 minutes.
-
Centrifuge within 2 hours of collection to separate the serum.[18]
-
Transfer the serum to a labeled polypropylene (B1209903) tube.
-
If analysis is not immediate, freeze the serum sample.[17]
-
-
Analysis: Quantify the cycloserine concentration in the serum/plasma sample using a validated method like the LC-MS/MS protocol described above.
-
Interpretation and Dose Adjustment:
-
Compare the measured peak concentration to the target therapeutic range of 20-35 µg/mL.[3]
-
If the level is above 35 µg/mL, a dose reduction may be considered to mitigate the risk of toxicity.[4]
-
If the level is below 15-20 µg/mL, a dose increase may be warranted to improve efficacy, in consultation with a clinician.[4]
-
Repeat monitoring after any dose adjustment to ensure the new dose achieves the target concentration.[4]
-
References
- 1. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 2. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 3. ctca.org [ctca.org]
- 4. Cycloserine - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbinno.com [nbinno.com]
- 7. Cycloserine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 15. Validation of Cycloserine Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of therapeutic drug monitoring in the treatment of multi-drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dshs.texas.gov [dshs.texas.gov]
- 18. dshs.texas.gov [dshs.texas.gov]
- 19. Therapeutic drug monitoring in tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cycloserine | North Bristol NHS Trust [nbt.nhs.uk]
Application Notes and Protocols for DL-Cycloserine-15N,d3 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cycloserine-15N,d3 is an isotopically labeled form of DL-Cycloserine, a broad-spectrum antibiotic. Its primary application in research and drug development is as an internal standard for quantitative analyses by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of stable isotopes (¹⁵N and deuterium) allows for precise and accurate quantification of unlabeled cycloserine in various biological matrices by correcting for variations during sample preparation and analysis.
This document provides a detailed, step-by-step guide for the preparation of stock solutions of this compound, ensuring accuracy, stability, and optimal performance in downstream applications.
Physicochemical Properties and Solubility
Accurate preparation of stock solutions begins with an understanding of the compound's fundamental properties.
| Property | Value |
| Chemical Name | 4-Aminoisoxazolidin-3-one-4,5,5-d3-2-15N |
| Molecular Formula | C₃H₃D₃N¹⁵NO₂ |
| Molecular Weight | 106.1 g/mol |
| CAS Number | 1219176-26-7 |
| Appearance | White to off-white powder |
DL-Cycloserine exhibits solubility in a range of solvents. The choice of solvent will depend on the intended application and desired concentration.
| Solvent | Solubility | Notes |
| Water | Up to 100 mg/mL | Solutions are unstable in neutral or acidic pH.[1][[“]] |
| Dimethyl Sulfoxide (DMSO) | Approx. 10 mg/mL | Purge with an inert gas.[3] |
| 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0) | e.g., 10 mg/mL | Recommended for freshly prepared solutions to improve stability.[1] |
| Methanol | Slightly soluble | Suitable for LC-MS applications. |
| Ethanol (96%) | Soluble (1 part in 50) | |
| Propylene Glycol | Slightly soluble |
Experimental Protocols
This section details the procedures for preparing both a primary stock solution and a working internal standard solution for quantitative analysis.
Materials and Equipment
-
This compound powder
-
High-purity solvent (e.g., LC-MS grade Methanol, DMSO, or sterile deionized water)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm, compatible with the chosen solvent)
-
Cryogenic vials or amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a Primary Stock Solution (e.g., 1 mg/mL in Methanol)
This protocol is suitable for creating a concentrated primary stock, which can be further diluted for various applications, particularly for use as an internal standard in LC-MS.
-
Pre-analysis Calculation:
-
Determine the required volume of the stock solution (e.g., 1 mL).
-
Calculate the mass of this compound needed. For a 1 mg/mL solution in 1 mL, 1 mg of the compound is required.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube or weighing paper) on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder. Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed powder to a Class A volumetric flask of the appropriate size (e.g., 1 mL).
-
Add a portion of the selected solvent (e.g., LC-MS grade Methanol), approximately half of the final volume.
-
Vortex the solution for 30-60 seconds to facilitate dissolution. If necessary, sonicate for 5-10 minutes.
-
Once the powder is fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
-
Homogenization and Filtration:
-
Invert the flask several times to ensure the solution is homogeneous.
-
For applications requiring sterile or particle-free solutions, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in appropriately labeled cryogenic or amber glass vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL in Buffered Water)
Due to the instability of cycloserine in neutral or acidic aqueous solutions, it is highly recommended to prepare these solutions fresh before use. If short-term storage is necessary, a buffered solution is advised.
-
Solvent Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
Weighing and Dissolution: Following the steps in Protocol 1, weigh the desired amount of this compound. For a 10 mg/mL solution, dissolve 10 mg of the compound in 1 mL of the pH 8.0 buffer.
-
Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Use the solution immediately. If temporary storage is unavoidable, store at 2-8°C for no longer than 24 hours. For longer-term storage of aqueous solutions, aliquoting and freezing at -20°C is an option, though stability should be verified for the specific application.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in preparing the stock solutions.
Diagram 1: Workflow for Primary Stock Solution.
Summary of Quantitative Data
| Parameter | Primary Stock Solution (Protocol 3.2) | Aqueous Stock Solution (Protocol 3.3) |
| Compound | This compound | This compound |
| Example Concentration | 1 mg/mL | 10 mg/mL |
| Solvent | LC-MS Grade Methanol | 0.1 M Sodium Phosphate Buffer, pH 8.0 |
| Storage Temperature | -20°C or -80°C | Use immediately; or 2-8°C for <24h |
| Short-term Stability | Stable | Unstable; prepare fresh |
| Long-term Stability | Up to 6 months at -80°C | Not recommended |
Safety Precautions and Handling
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
References
Application Note: Employing DL-Cycloserine-¹⁵N,d₃ for Metabolic Tracing in Eukaryotic Cell Culture Media Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in cell culture.[1] DL-Cycloserine-¹⁵N,d₃ is a stable isotope-labeled version of the amino acid analog cycloserine, designed for use as a tracer in mass spectrometry-based metabolomics studies.[2] While D-cycloserine is known for its antibiotic properties through the inhibition of bacterial cell wall synthesis and its role as a partial agonist at the glycine-binding site of the NMDA receptor in eukaryotes, the use of its labeled counterpart, DL-Cycloserine-¹⁵N,d₃, offers a novel tool for investigating its metabolic fate and impact on cellular metabolism in eukaryotic systems.[3][4][5] This application note provides detailed protocols for the use of DL-Cycloserine-¹⁵N,d₃ in cell culture media analysis, enabling researchers to trace its uptake, metabolism, and influence on the cellular metabolome.
Principle of the Method
The core principle involves substituting standard ("light") DL-cycloserine with DL-Cycloserine-¹⁵N,d₃ in the cell culture medium. As cells grow and metabolize, they will take up and potentially process the "heavy" labeled cycloserine. By analyzing the cell culture supernatant and cell lysates over time using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can track the incorporation and transformation of the labeled molecule. This allows for the quantitative analysis of cycloserine uptake and its impact on related metabolic pathways. DL-Cycloserine-¹⁵N,d₃ serves as a tracer and can also be used as an internal standard for the accurate quantification of unlabeled cycloserine.[2]
Quantitative Data Summary
The following table represents illustrative data from a hypothetical experiment tracing the uptake of DL-Cycloserine-¹⁵N,d₃ in a neuronal cell line over 48 hours. This data is intended to serve as an example of the types of quantitative results that can be obtained using the protocols described herein.
| Time Point (Hours) | DL-Cycloserine-¹⁵N,d₃ in Media (µM) | % Labeled Cycloserine Remaining in Media | D-Alanine in Media (µM) | L-Alanine in Media (µM) |
| 0 | 100.0 | 100.0% | 50.0 | 200.0 |
| 6 | 85.2 | 85.2% | 51.5 | 198.7 |
| 12 | 72.1 | 72.1% | 53.2 | 195.4 |
| 24 | 55.8 | 55.8% | 56.8 | 189.1 |
| 48 | 38.5 | 38.5% | 62.3 | 180.5 |
Experimental Protocols
Preparation of Stable Isotope Labeling Medium
This protocol outlines the preparation of cell culture medium containing DL-Cycloserine-¹⁵N,d₃.
Materials:
-
Base medium deficient in the amino acid to be traced (e.g., custom formulation without D-alanine or L-alanine if investigating alanine (B10760859) metabolism)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled amino acids in standard FBS.
-
DL-Cycloserine-¹⁵N,d₃
-
Sterile, cell culture grade water
-
0.22 µm sterile filter units
Procedure:
-
Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.
-
Prepare Labeled Cycloserine Stock Solution:
-
Calculate the amount of DL-Cycloserine-¹⁵N,d₃ required to achieve the desired final concentration in the medium (e.g., 10-100 µM, depending on the experimental goals and cell type).
-
Dissolve the DL-Cycloserine-¹⁵N,d₃ in a small volume of sterile water or PBS.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
-
Prepare Complete Labeling Medium:
-
To the reconstituted base medium, add dFBS to the desired final concentration (e.g., 10%).
-
Add the sterile DL-Cycloserine-¹⁵N,d₃ stock solution to the medium to achieve the final target concentration.
-
Add any other necessary supplements, such as L-glutamine and antibiotics.
-
-
Final Filtration and Storage:
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.
-
Cell Culture and Labeling
This protocol describes the procedure for culturing cells in the presence of DL-Cycloserine-¹⁵N,d₃.
Materials:
-
Eukaryotic cell line of interest (e.g., neuronal cells, cancer cell lines)
-
Complete labeling medium containing DL-Cycloserine-¹⁵N,d₃
-
Standard cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth throughout the experiment.
-
Medium Exchange: After allowing the cells to adhere (typically 12-24 hours), aspirate the standard growth medium and wash the cells once with sterile PBS.
-
Initiate Labeling: Add the pre-warmed complete labeling medium containing DL-Cycloserine-¹⁵N,d₃ to the cells.
-
Time-Course Collection: At designated time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the cell culture medium for analysis.
-
Sample Storage: Immediately centrifuge the collected media samples to remove any detached cells and debris. Transfer the supernatant to clean tubes and store at -80°C until analysis.
-
(Optional) Cell Lysate Collection: At the final time point, wash the cells with cold PBS, and then lyse the cells using an appropriate lysis buffer for intracellular metabolite analysis. Store the lysates at -80°C.
Sample Preparation and LC-MS/MS Analysis
This protocol provides a general method for the analysis of DL-Cycloserine-¹⁵N,d₃ and related metabolites in cell culture media by LC-MS/MS.
Materials:
-
Collected cell culture media samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Centrifuge
-
HPLC vials
Procedure:
-
Protein Precipitation:
-
Thaw the collected media samples on ice.
-
To 100 µL of each media sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 20 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Transfer the reconstituted samples to HPLC vials.
-
Inject the samples onto an LC-MS/MS system. A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography method can be developed for the separation of cycloserine and related polar metabolites.
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific mass transitions for both labeled and unlabeled cycloserine and other target metabolites.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for DL-Cycloserine-¹⁵N,d₃ tracing.
D-Cycloserine Signaling Pathway at the NMDA Receptor
Caption: D-Cycloserine as a partial agonist at the NMDA receptor.
References
- 1. NMDA receptor partial agonist, d-cycloserine, enhances 10 Hz rTMS-induced motor plasticity, suggesting long-term potentiation (LTP) as underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit specificity and mechanism of action of NMDA partial agonist D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Application Note: UPLC-MS Method for Analyzing Cycloserine Degradation in Culture Medium
Abstract
This application note details a robust Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the quantitative analysis of cycloserine and its degradation products in bacterial culture medium. Cycloserine, a second-line antitubercular agent, is known to degrade in aqueous solutions, which can impact the accuracy of in vitro drug susceptibility testing.[1][2][3] This method provides a reliable protocol for researchers, scientists, and drug development professionals to monitor the stability of cycloserine, ensuring accurate and reproducible experimental outcomes. The primary degradation pathways, including dimerization and hydrolysis, are discussed, and a detailed experimental protocol for sample preparation, chromatographic separation, and mass spectrometric detection is provided.
Introduction
Cycloserine is a broad-spectrum antibiotic used in the treatment of multidrug-resistant tuberculosis.[4] Its structural similarity to D-alanine allows it to inhibit bacterial cell wall synthesis.[4] However, the stability of cycloserine in culture media used for drug susceptibility testing (DST) is a significant concern, as its degradation can lead to an underestimation of its minimum inhibitory concentration (MIC).[1][2] It is known that cycloserine degrades in culture medium over time, with this degradation being sufficient to alter MIC values.[1][5] The primary degradation products are a dimer and the hydrolysis products, D-serine and hydroxylamine.[6][7] Therefore, a validated analytical method to monitor the concentration of cycloserine and its degradation products is crucial for accurate pharmacological studies. This UPLC-MS method offers high sensitivity and selectivity for the analysis of cycloserine in complex matrices like culture medium.
Experimental Protocols
Sample Preparation
A straightforward sample preparation protocol is employed to ensure the accurate analysis of cycloserine from culture medium.
-
Incubation: Prepare solutions of cycloserine in the desired culture medium (e.g., Mueller-Hinton broth) at the required concentrations.[2] Incubate the solutions at 37°C for the desired time points (e.g., daily for up to 29 days).[2]
-
Storage: At each time point, transfer an aliquot of the culture medium containing cycloserine to a microcentrifuge tube and store at -20°C until analysis.[2]
-
Dilution: Prior to injection, thaw the samples and dilute them with a 50:50 mixture of mobile phase A and mobile phase B to a concentration within the calibration range.
-
Filtration: Filter the diluted samples through a 0.45 µm syringe filter to remove any particulate matter.
UPLC-MS Analysis
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Parameters [2]
| Parameter | Value |
| Column | Acquity UPLC BEH Shield RP18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | 0.05% Formic Acid in Water with 5mM Ammonium Formate |
| Gradient | Isocratic |
| Mobile Phase Composition | 15% A : 85% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | Ambient |
| Detection Wavelength (PDA) | 210–400 nm (for quantitative analysis by UPLC) |
Table 2: Mass Spectrometry Parameters [2]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range (m/z) | 40–500 |
| Capillary Voltage | 7 kV |
| Gas Temperature | 350°C |
| Gas Flow | 13 L/min |
| Atomizer Pressure | 60 psi |
Table 3: MRM Transitions for Cycloserine and its Degradation Products
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cycloserine | 103.0 | 75.0 |
| Cycloserine Dimer | 205.1 | To be determined |
| D-Serine | 106.0 | To be determined |
| Hydroxylamine | 34.0 | To be determined |
*Product ion for the dimer and hydrolysis products should be determined by direct infusion or by analyzing standards.
Data Presentation
The degradation of cycloserine in Mueller-Hinton (MH) culture medium at 37°C was monitored over 29 days. The initial concentration of cycloserine was 256 µg/mL.[2]
Table 4: Degradation of Cycloserine in MH Culture Medium at 37°C [2]
| Incubation Time (Days) | Concentration (µg/mL) | Degradation (%) |
| 0 | 256.0 | 0.00 |
| 6 | 247.4 | 3.35 |
| 14 | 234.2 | 8.50 |
| 20 | 228.4 | 10.74 |
| 29 | Data not provided | Data not provided |
Data adapted from "Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium".[2]
Mandatory Visualization
Cycloserine Degradation Pathway
The degradation of cycloserine in culture medium primarily proceeds through two pathways: dimerization and hydrolysis.
Caption: Cycloserine degradation pathways in culture medium.
Experimental Workflow
The following diagram illustrates the workflow for the UPLC-MS analysis of cycloserine degradation.
Caption: Workflow for UPLC-MS analysis of cycloserine.
Conclusion
This application note provides a comprehensive and detailed UPLC-MS method for the analysis of cycloserine and its degradation products in culture medium. The presented protocol is essential for researchers and scientists working on the development of new anti-tuberculosis drugs and for the accurate in vitro assessment of cycloserine's efficacy. By monitoring the degradation of cycloserine, more reliable and reproducible results can be obtained in drug susceptibility testing and other pharmacological studies.
References
- 1. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 3. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cycloserine - Wikipedia [en.wikipedia.org]
- 7. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of D-cycloserine and its Impurities Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis.[1][2][3] The purity of D-cycloserine is critical for its therapeutic efficacy and safety. Impurities can arise during synthesis, degradation, or storage.[4] Common impurities include the cycloserine dimer, D-serine, and process-related impurities like 3-chloro-D-alanine methyl ester hydrochloride.[5] Traditional chromatographic methods, such as the one described in the International Pharmacopoeia, have shown limitations in reliably quantifying certain impurities, particularly the cycloserine dimer, due to issues with peak repeatability.[1][5][6]
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and reliable alternative for the identification and quantification of impurities in pharmaceuticals.[7][8][9][10] This application note details NMR-based techniques, specifically ¹H NMR and Diffusion Ordered Spectroscopy (DOSY), for the comprehensive analysis of D-cycloserine and its impurities.[1][5] DOSY NMR is particularly advantageous as it allows for the separation of signals from different species in a mixture based on their diffusion coefficients, providing a non-invasive chromatographic separation.[1][2][3]
Key Advantages of NMR for D-cycloserine Impurity Analysis:
-
Quantitative Accuracy: Provides accurate quantification of impurities without the need for specific reference standards for each impurity.[10]
-
Structural Elucidation: Offers detailed structural information for the identification of known and unknown impurities.[7][9]
-
Non-destructive: The sample can be recovered after analysis.[7]
-
Resolves Chromatographic Issues: Overcomes challenges faced by HPLC, such as the variable response of the cycloserine dimer.[1][5]
Chemical Structures of D-cycloserine and Key Impurities
A study by Makuc et al. identified several key impurities of D-cycloserine.[5]
-
D-cycloserine: The active pharmaceutical ingredient.
-
D-serine: A process-related impurity.[5]
-
3-chloro-D-alanine methyl ester hydrochloride: A process-related impurity.[5]
Experimental Protocols
The following protocols are based on the methods developed for the analysis of D-cycloserine impurities using ¹H NMR and DOSY NMR.[1]
Sample Preparation
-
Sample Solution: Prepare a solution of the D-cycloserine drug substance or product in a suitable deuterated solvent (e.g., D₂O).
-
Internal Standard: Add a known amount of an internal standard, such as maleic acid, for quantitative analysis. The signal of the internal standard should not overlap with the signals of the analyte or impurities.[3]
-
Concentration: The concentration of the sample should be high enough to ensure a good signal-to-noise ratio, especially for the detection of low-level impurities. For DOSY NMR, a higher concentration may be required compared to standard ¹H NMR due to lower sensitivity.[1]
¹H NMR Spectroscopy for Quantification
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation and accurate quantification.
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for the impurity signals.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to D-cycloserine, the impurities, and the internal standard.
-
-
Quantification: Calculate the amount of each impurity relative to the D-cycloserine signal or the internal standard. The concentration of an analyte is proportional to its integral value, normalized by the number of protons contributing to the signal.
¹H DOSY NMR Spectroscopy for Separation and Identification
-
Instrument: A high-field NMR spectrometer equipped with a gradient probe.
-
Parameters:
-
Pulse Sequence: A stimulated echo sequence with bipolar gradients (e.g., ledbpgp2s) is commonly used.
-
Gradient Strength: The gradient strength should be varied linearly over a range (e.g., 2% to 95% of the maximum strength).
-
Diffusion Time (Δ): A fixed diffusion time is used (e.g., 100 ms).
-
Gradient Pulse Duration (δ): A fixed gradient pulse duration is used (e.g., 1-2 ms).
-
-
Data Processing:
-
Process the 2D data using specialized software (e.g., TopSpin).
-
The software fits the decay of the signal intensity as a function of the gradient strength to the Stejskal-Tanner equation to calculate the diffusion coefficient for each signal.
-
-
Analysis:
-
Signals from different molecules will be separated along the diffusion dimension based on their size and shape. Larger molecules, like the cycloserine dimer, will have smaller diffusion coefficients than the smaller D-cycloserine monomer.[1][3] This allows for the clear identification and resolution of impurity signals that might overlap in the 1D ¹H NMR spectrum.[1]
-
Data Presentation
The quantitative results from the ¹H NMR analysis can be summarized in a table for clear comparison.
| Compound | ¹H NMR Signal (ppm) | Calculated Content (%) | Actual Content (%) |
| D-cycloserine | 4.55 (dd) | 98.5 | 98.6 |
| Cycloserine Dimer | 4.25 (t) | 0.5 | 0.5 |
| D-serine | 3.90 (dd) | 0.5 | 0.5 |
| 3-chloro-D-alanine methyl ester HCl | 4.15 (t) | 0.5 | 0.4 |
| Maleic Acid (Internal Standard) | 6.25 (s) | - | - |
Note: The chemical shifts and content values are representative and may vary depending on the specific experimental conditions and sample. The data is adapted from a study by Makuc et al.[3]
Visualization of Workflows and Relationships
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for analyzing D-cycloserine impurities using NMR spectroscopy.
Caption: Workflow for D-cycloserine impurity analysis by NMR.
Logical Relationship for Impurity Identification
This diagram shows the logical process of identifying an impurity using NMR data.
Caption: Logical process for identifying impurities via NMR.
Conclusion
NMR spectroscopy, particularly the combination of quantitative ¹H NMR and DOSY NMR, provides a robust and reliable methodology for the analysis of D-cycloserine and its impurities.[1][5] This approach overcomes the limitations of existing chromatographic techniques and offers a more comprehensive understanding of the impurity profile.[1] The detailed protocols and workflows presented in this application note can be readily implemented in pharmaceutical quality control and research and development laboratories to ensure the quality and safety of D-cycloserine products.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC-UV Method and the DOSY NMR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. veeprho.com [veeprho.com]
- 8. moravek.com [moravek.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Labeled Standards in Bioanalysis for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1][2] The use of an internal standard (IS) is a critical component of robust bioanalytical methods, compensating for variability during sample preparation, chromatography, and detection.[1][3] Stable isotope-labeled internal standards (SIL-ISs), which are chemically identical to the analyte but differ in mass, are widely considered the most suitable choice for quantitative bioanalysis.[1][4] This document provides detailed application notes and protocols for the effective use of labeled standards in bioanalysis.
The Role and Selection of Internal Standards
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1][5] Its primary function is to normalize the analytical signal of the analyte, thereby improving the accuracy and precision of the measurement.[3]
There are two main types of internal standards used in LC-MS bioanalysis:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred type of internal standard. A SIL-IS is a form of the analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their stable isotopes.[6] This makes the SIL-IS nearly identical to the analyte in terms of its physicochemical properties, such as extraction recovery and ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
-
Structural Analogue Internal Standard: When a SIL-IS is not available, a structural analogue may be used.[4] This is a compound with a chemical structure and physicochemical properties similar to the analyte.[1] However, even small structural differences can lead to variations in extraction and ionization behavior, potentially compromising assay accuracy.[7]
Key Considerations for Internal Standard Selection and Use
| Consideration | Recommendation | Rationale |
| Type of Internal Standard | Stable isotope-labeled (SIL) analyte is the preferred choice. | SIL-ISs have nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during sample preparation and analysis. |
| Purity | The internal standard should be well-characterized with known purity.[4] Any unlabeled analyte present in the SIL-IS should result in a response less than 5% of the analyte's response at the lower limit of quantification (LLOQ).[8] | Impurities can interfere with the analyte signal, leading to inaccurate quantification.[8] |
| Concentration | The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate detector response.[4] | A consistent concentration is crucial for accurate normalization of the analyte signal. |
| Addition Stage | The internal standard should be added as early as possible in the sample processing workflow.[1] | Early addition allows the IS to account for variability in all subsequent steps, including extraction, evaporation, and reconstitution.[1] |
| Cross-Interference | The contribution of the internal standard to the analyte signal should be ≤ 20% of the LLOQ, and the analyte's contribution to the IS signal should be ≤ 5% of the IS response. | To prevent inaccurate measurements due to signal overlap between the analyte and the internal standard. |
Experimental Protocol: General Bioanalytical Method Using a Labeled Internal Standard
This protocol outlines a general workflow for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the drug reference standard and dissolve it in an appropriate solvent (e.g., methanol, acetonitrile) to a final volume of 10 mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS in the same manner as the analyte.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer after being added to the plasma samples.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the analyte working solutions to create a calibration curve consisting of a blank sample (plasma with no analyte or IS), a zero sample (plasma with IS only), and typically 6-8 non-zero concentration levels covering the expected range of the study samples.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic mobile phase to elute the analyte and internal standard.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the analyte and the internal standard.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is commonly used.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Workflow and Data Management
Bioanalytical Workflow using a Labeled Internal Standard
Caption: General workflow for bioanalysis using a labeled internal standard.
Decision Tree for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical practice in drug development. By closely mimicking the behavior of the analyte, SIL-ISs enable highly accurate and precise quantification, leading to reliable pharmacokinetic and toxicokinetic data. Adherence to best practices in the selection and implementation of internal standards, as outlined in these notes and protocols, is essential for generating high-quality data to support regulatory submissions and advance drug development programs.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. ijsat.org [ijsat.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Troubleshooting poor cycloserine quantification in LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of cycloserine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of this challenging analyte.
Frequently Asked Questions (FAQs)
Q1: Why is cycloserine difficult to quantify using standard reversed-phase LC-MS/MS methods?
A1: Cycloserine is a highly polar and hydrophilic molecule. This makes it poorly retained on traditional reversed-phase columns (like C18), often eluting in the void volume with other unretained matrix components. This can lead to poor peak shape, lack of sensitivity, and significant matrix effects. To achieve adequate retention and separation, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are often necessary.[1]
Q2: I am observing a second, broader peak in my chromatogram that is interfering with my cycloserine peak. What could this be?
A2: You are likely observing the cycloserine dimer. Cycloserine is known to be unstable and can dimerize, especially in solution and even in the solid state.[1][2] This dimerization can be initiated by certain organic solvents like acetonitrile (B52724) and can be exacerbated in the electrospray ionization (ESI) source of the mass spectrometer.[1] The dimer can present as one or two peaks and often has poor and unrepeatable peak areas, which significantly complicates accurate quantification of the monomer.[2]
Q3: My cycloserine peak is exhibiting significant tailing. What are the potential causes and solutions?
A3: Severe peak tailing for cycloserine is a common issue and can be caused by several factors:
-
On-column dimerization: Metal oxides within the stationary phase of the HPLC column can promote the dimerization of cycloserine, leading to peak tailing.[2][3]
-
Interaction with free silanol (B1196071) groups: The nucleophilic nature of cycloserine can cause it to bind to free silanol groups on the column's stationary phase.[2]
-
Inappropriate sample solvent: If the sample solvent composition is significantly different from the mobile phase, it can cause peak distortion. In HILIC, the sample solvent should ideally have a high organic content, similar to the mobile phase.[4]
To address peak tailing, consider the following solutions:
-
Mobile phase modification: Adding a chelating agent, such as citrate, to the mobile phase can help to mitigate the effects of metal oxides on the stationary phase.[2]
-
Column conditioning: Successive injections of a high-concentration solution of the cycloserine dimer have been suggested to saturate the active sites on the column.[2]
-
Optimize sample solvent: Ensure your sample solvent is compatible with the initial mobile phase conditions.[4]
Q4: Is derivatization necessary for cycloserine analysis?
A4: While not strictly necessary, derivatization can be highly beneficial. Derivatizing cycloserine with a reagent like benzoyl chloride can transform the polar primary amine into a more hydrophobic and stable derivative.[5] This can lead to improved chromatographic retention on reversed-phase columns, reduced matrix effects, and enhanced sensitivity.[5][6][7] The derivatization reaction is typically straightforward and can be completed relatively quickly.[5]
Troubleshooting Guides
Issue 1: Poor or No Retention of Cycloserine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Column Chemistry | Switch from a reversed-phase column (e.g., C18) to a HILIC or ANP column.[1] | Increased retention of the highly hydrophilic cycloserine. |
| Mobile Phase Composition | For HILIC, ensure a high percentage of organic solvent (typically >70% acetonitrile) in the mobile phase to promote partitioning and retention. | Cycloserine will be retained on the column and will not elute in the solvent front. |
| Incorrect pH of Mobile Phase | Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of cycloserine and influence its interaction with the stationary phase. | Improved retention and peak shape. |
Issue 2: Inconsistent and Low Signal Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cycloserine Degradation/Dimerization | Prepare fresh stock and working solutions. Avoid using acetonitrile as the primary solvent for stock solutions; methanol (B129727) is a better alternative.[1] Store solutions at appropriate temperatures (~ -80°C for long-term).[8] | A more stable and consistent signal for the cycloserine monomer. |
| Suboptimal MS Parameters | Infuse a standard solution of cycloserine to optimize key MS parameters, including ionization mode (positive ESI is common), precursor and product ions (e.g., m/z 103.1 → 75.0), collision energy, and source settings.[9][10][11] | Maximized signal response for the analyte. |
| Matrix Effects (Ion Suppression/Enhancement) | Perform a post-column infusion experiment to assess matrix effects. If significant suppression is observed, improve sample clean-up (e.g., using solid-phase extraction), dilute the sample, or consider derivatization to shift the analyte's retention time away from interfering matrix components.[5][12] | Reduced variability in signal intensity and improved accuracy. |
| Metal Adduction | Check the mass spectrum for adducts with sodium (Na+), potassium (K+), or other metals.[13] If present, use high-purity solvents and glassware, and consider adding a small amount of a competing salt (like ammonium (B1175870) formate) to the mobile phase.[14][15] | A cleaner mass spectrum with the protonated molecule as the dominant species. |
Issue 3: Unreliable Quantification and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unrepeatable Cycloserine Dimer Peak Areas | If the dimer is included as an impurity to be quantified, be aware that its response can be highly variable.[2] Column conditioning may be required.[2] For quantifying only cycloserine, ensure chromatographic separation from the dimer. | More consistent and reliable quantification. |
| Lack of a Suitable Internal Standard | Finding a suitable internal standard for the polar cycloserine can be challenging. Niacin has been successfully used.[9][16] An appropriate internal standard is crucial for correcting for variability in sample preparation and instrument response. | Improved precision and accuracy of the quantitative results. |
| Instability in Culture Medium or Biological Matrix | Cycloserine can degrade in culture medium over time, which can affect the accuracy of drug susceptibility testing, for example.[17] It's important to understand the stability of cycloserine under the specific conditions of your assay. | More accurate reflection of the true analyte concentration at the time of analysis. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of cycloserine from plasma.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., propranolol (B1214883) in methanol) to each sample.
-
Protein Precipitation: Add 300 µL of cold methanol to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: Derivatization with Benzoyl Chloride
This protocol is adapted for improving the chromatographic properties of cycloserine.[5]
-
Sample Preparation: Prepare the sample containing cycloserine (e.g., extracted from a biological matrix).
-
pH Adjustment: Adjust the pH of the sample to be alkaline (e.g., using a borate (B1201080) buffer) to facilitate the reaction.
-
Derivatization Reagent Addition: Add benzoyl chloride solution (typically in an organic solvent like acetonitrile).
-
Reaction: Allow the reaction to proceed for approximately 10 minutes at room temperature.
-
Quenching: Quench the reaction, for example, by adding a small amount of an acid to neutralize the excess base.
-
Extraction (Optional): The derivatized product can be extracted using a suitable organic solvent if necessary.
-
Analysis: Analyze the derivatized sample by LC-MS/MS, monitoring the appropriate precursor-product ion transition for the benzoylated cycloserine (e.g., m/z 207.1 → 105.1).[5]
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of cycloserine.
Caption: A decision tree for troubleshooting poor cycloserine quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HILIC peak tailing - Chromatography Forum [chromforum.org]
- 5. Determination of cycloserine in microdialysis samples using liquid chromatography-tandem mass spectrometry with benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromsoc.jp [chromsoc.jp]
- 7. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of selective and sensitive LC-MS/MS Methods for determination of para-aminosalicyclic acid and cycloserine/terizidone applicable to clinical studies for the treatment of tuberculosis [open.uct.ac.za]
- 9. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ajrconline.org [ajrconline.org]
- 13. shimadzu.at [shimadzu.at]
- 14. Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study [agris.fao.org]
- 17. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
DL-Cycloserine-15N,d3 solution stability and long-term storage conditions
Welcome to the technical support center for DL-Cycloserine-15N,d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of this compound solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: The solid, lyophilized form of this compound should be stored desiccated at -20°C.[1] When stored properly in a tightly sealed vial, the solid product can be expected to be stable for up to 6 months.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions and use them on the same day.[1] If immediate use is not possible, stock solutions should be stored as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to one month.[1] Before use, and prior to opening the vial, allow the product to warm to room temperature for at least 60 minutes.[1]
Q3: What factors can affect the stability of DL-Cycloserine solutions?
A3: The stability of cycloserine in solution is influenced by several factors, including pH, temperature, and humidity. Cycloserine is known to be unstable under acidic conditions (pH 1-2) and can degrade.[2] It exhibits greater stability under neutral to alkaline conditions, with optimal stability reported at a pH of 11.5.[3] High humidity and temperature have also been shown to cause deterioration of cycloserine.[4][5]
Q4: What is the primary degradation pathway for cycloserine?
A4: A known degradation pathway for D-cycloserine, and likely applicable to this compound, is dimerization to form 3,6-bis(aminooxymethyl)piperazine-2,5-dione.[2][6] This dimerization can be initiated by certain solvents like acetonitrile (B52724) and is enhanced under acidic conditions.[2] Under mildly acidic conditions, cycloserine can also hydrolyze to hydroxylamine (B1172632) and D-serine.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the this compound solution. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C for no longer than one month.[1] Verify the stability of your solution using an appropriate analytical method like HPLC or NMR. |
| Low recovery of this compound during sample preparation. | Adsorption to container surfaces or degradation. | Use low-binding tubes and vials. Ensure the pH of your solution is not acidic. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products, such as the cycloserine dimer. | Confirm the identity of the unexpected peaks using a reference standard for the dimer if available, or by mass spectrometry. To minimize dimer formation, avoid acidic conditions and the use of acetonitrile as a solvent for extended periods.[2] |
Quantitative Stability Data
| Condition | Solvent/Medium | Observation | Reference |
| pH | Aqueous Solution | Unstable at pH 1-2.[2] Greatest stability at pH 11.5.[3] | [2][3] |
| Temperature | Culture Medium (37°C) | Continuous degradation observed over 29 days, sufficient to alter minimum inhibitory concentration (MIC) values in drug susceptibility testing.[7] | [7] |
| Temperature | Phosphate (B84403) Buffer | At 37°C, approximately 10% degradation in one week, 20% in 15 days, and 30% in 22 days.[8] | [8] |
| Humidity | Solid State (Tropics) | High humidity is a primary cause of deterioration.[4][5] | [4][5] |
| Solvent | Acetonitrile | Can initiate dimerization.[2] | [2] |
Experimental Protocols
Protocol: General Stability Assessment of this compound Solution
-
Solution Preparation: Prepare a stock solution of this compound in a relevant aqueous buffer (e.g., phosphate buffer) at a known concentration.
-
Storage Conditions: Aliquot the solution into multiple tightly sealed vials. Store these aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: Designate several time points for analysis (e.g., 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
-
Analytical Method: At each time point, analyze an aliquot from each storage condition using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Mobile Phase: An example mobile phase for D-cycloserine analysis is a mixture of 20mM Na2HPO4 (pH 7) and acetonitrile (95:5 v/v).[9]
-
Column: A Zorbax SB Phenyl HPLC column has been used successfully.[9]
-
Detection: UV detection at 335 nm (after derivatization) or mass spectrometry can be employed.[9]
-
-
Data Analysis: Quantify the peak area of the parent this compound and any degradation products at each time point. Calculate the percentage of the initial concentration remaining to determine the stability under each condition.
Visualizations
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloserine - Wikipedia [en.wikipedia.org]
- 4. Deterioration of cycloserine in the tropics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deterioration of cycloserine in the tropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating matrix effects in cycloserine bioanalysis with labeled standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of cycloserine. Our focus is on mitigating matrix effects, a common challenge in quantitative LC-MS/MS analysis, with a special emphasis on the use of labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in cycloserine bioanalysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of cycloserine from matrices like human plasma, endogenous components such as phospholipids, proteins, and salts can suppress or enhance the analyte's signal in the mass spectrometer.[2] This can lead to inaccurate and imprecise quantification, compromising the reliability of study results.[3][4]
Q2: What are the common strategies to mitigate matrix effects for cycloserine?
A: Several strategies can be employed to minimize matrix effects in cycloserine bioanalysis:
-
Sample Preparation: More extensive sample cleanup can remove interfering components. Techniques like solid-phase extraction (SPE) are often more effective than simpler protein precipitation.[5]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate cycloserine from matrix components is crucial.[3]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]
-
Use of an Internal Standard (IS): An appropriate internal standard is essential to compensate for variability in sample preparation and matrix effects.[2]
Q3: What type of internal standard is best for cycloserine bioanalysis?
A: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of cycloserine.[7] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D). This ensures that the IS and the analyte behave virtually identically during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any variations. A commercially available option is DL-Cycloserine-¹⁵N,d₃.
While SIL internal standards are ideal, their availability and cost can be a consideration. In their absence, a structural analog can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[8] Commonly used non-labeled internal standards for cycloserine include niacin and mildronate.[5][6][8][9]
Q4: How do I quantitatively assess matrix effects in my cycloserine assay?
A: The matrix effect can be quantitatively assessed using a post-extraction addition experiment. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Accuracy and Precision | Inadequate compensation for matrix effects. | - Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. - Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to better remove interferences. - Improve Chromatographic Separation: Modify the mobile phase, gradient, or switch to a different column chemistry to resolve cycloserine from co-eluting matrix components. |
| High Variability in Internal Standard Response | The internal standard is not effectively tracking the analyte due to different physicochemical properties. | - Switch to a SIL-IS: A SIL-IS will have nearly identical properties to cycloserine. - Re-evaluate the choice of non-labeled IS: Select an IS that is structurally more similar to cycloserine and has a similar elution profile. |
| Method Fails Validation with Different Lots of Biological Matrix | Inter-lot variability in matrix composition is affecting the assay. | - Enhance Sample Cleanup: A more robust sample preparation method is needed to remove variable interfering components. - Perform Matrix Effect Assessment on Multiple Lots: Evaluate the matrix effect using at least six different lots of the biological matrix to ensure the method is rugged. |
| Low Cycloserine Recovery | Inefficient extraction from the biological matrix. | - Optimize Extraction pH: Cycloserine's extraction can be pH-dependent. - Select a more appropriate SPE sorbent: Test different SPE chemistries (e.g., mixed-mode cation exchange) to improve retention and elution. |
Experimental Protocols
Below are summarized methodologies from published literature for the bioanalysis of cycloserine in human plasma.
Method 1: Protein Precipitation with Dilution[6]
-
Sample Preparation:
-
To 10 µL of plasma, add 400 µL of methanol (B129727) containing the internal standard (mildronate).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and dilute 40-fold with a methanol-water (50:50, v/v) solution.
-
-
LC-MS/MS Conditions:
-
Column: Shim-pack XR-ODS (100 mm × 2.0 mm, 2.2 µm)
-
Mobile Phase: Methanol-0.01% formic acid (70:30, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cycloserine: m/z 103.1 → 75.0
-
Mildronate (IS): Not specified in the abstract.
-
-
Method 2: Solid-Phase Extraction (SPE)[9]
-
Sample Preparation:
-
Extract cycloserine and the internal standard (niacin) from 500 µL of human plasma using Waters Oasis MCX SPE cartridges.
-
-
LC-MS/MS Conditions:
-
Column: Peerless Basic C18 (100 mm × 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic conditions (details not specified in the abstract).
-
Ionization: Positive ESI
-
MRM Transitions:
-
Cycloserine: m/z 103.1 → 75.0
-
Niacin (IS): m/z 124.1 → 80.1
-
-
Quantitative Data Summary
| Parameter | Method 1: Protein Precipitation[6] | Method 2: SPE[9] | Method 3: SPE (HILIC)[8] |
| Internal Standard | Mildronate | Niacin | Niacin |
| Linearity Range | 0.300 - 30.0 µg/mL | 0.20 - 30.00 µg/mL | 0.3 - 30 µg/mL |
| LLOQ | 0.300 µg/mL | 0.20 µg/mL | 0.3 µg/mL |
| Plasma Volume | 10 µL | 500 µL | 200 µL |
| Intra-day Precision (%CV) | < 4.8% | < 8.0% | 0.8 - 3.4% |
| Inter-day Precision (%CV) | < 4.8% | < 8.0% | Not specified |
| Accuracy | -2.6 to 6.6% | Not specified | 93.8 - 104.9% |
| Recovery | Not specified | Not specified | Cycloserine: 77.2%, Niacin: 82.4% |
| Matrix Effect | 80.5 - 87.9% | Not specified | Not specified |
Visualizations
Caption: Troubleshooting workflow for poor accuracy and precision.
References
- 1. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Custom Synthesis/Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. D-Cycloserine synthesis - chemicalbook [chemicalbook.com]
- 6. Establishment of an in vitro D-cycloserine-synthesizing system by using O-ureido-L-serine synthase and D-cycloserine synthetase found in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
How to correct for nonlinearity in a cycloserine calibration curve
Welcome to the technical support center for cycloserine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a focus on correcting for nonlinearity in calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why is my cycloserine calibration curve not linear?
A1: Nonlinearity in a cycloserine calibration curve can stem from several factors:
-
Analyte Instability: Cycloserine is known to be unstable in solutions, where it can degrade over time. This degradation can alter the concentration of your standards, leading to a nonlinear response.[1][2][3]
-
Dimerization: Cycloserine has a tendency to form dimers, particularly in acidic conditions and in the presence of certain organic solvents like acetonitrile (B52724).[4][5][6] This conversion to a different chemical form will affect the analytical signal and can introduce nonlinearity.
-
Detector Saturation: At high concentrations, the analytical detector (e.g., UV or MS detector) may become saturated, leading to a response that is no longer proportional to the concentration.
-
Matrix Effects: When analyzing samples from complex biological matrices (like plasma or tissue), other co-eluting substances can interfere with the ionization of cycloserine in the mass spectrometer source, either suppressing or enhancing the signal.[7][8]
-
Inappropriate Standard Preparation: Errors in the serial dilution of your calibration standards can lead to inaccurate concentration levels and a curve that appears nonlinear.
Q2: What is an acceptable R² value for a cycloserine calibration curve?
A2: The coefficient of determination (R²) is a measure of how well the regression line fits the data points. While specific requirements can vary by application and regulatory guidelines, a generally acceptable R² value for analytical methods is ≥ 0.995 .[9] For some applications, a more stringent value of ≥ 0.999 may be required.[9] However, a high R² value alone does not guarantee a good calibration; visual inspection of the curve and its residuals is crucial.[10]
Q3: Can I use a nonlinear regression model for my cycloserine calibration?
A3: Yes, if nonlinearity is persistent and understood, using a nonlinear regression model is an acceptable approach. A quadratic fit (y = ax² + bx + c) is the most common nonlinear model used for calibration curves.[11][12][13] This can often account for the gentle curvature observed due to detector saturation or other consistent nonlinear effects. It is recommended to use a minimum of five calibration points when employing a quadratic fit.[13]
Q4: What is weighted least squares regression and should I use it?
A4: Weighted least squares (WLS) regression is a type of curve fitting that should be considered when the assumption of equal variance across the calibration range (homoscedasticity) is not met.[14][15] In many analytical methods, the absolute error is larger at higher concentrations. WLS regression gives more "weight" to the data points with less error (typically the lower concentration standards), which can result in a more accurate model of the relationship between concentration and response, especially at the lower end of the curve.[10][14][16] This is particularly useful when a wide dynamic range is being assessed.
Troubleshooting Guides
Issue: Poor Linearity (R² < 0.995) in the Calibration Curve
This guide will walk you through a systematic approach to identify and resolve the cause of poor linearity in your cycloserine calibration curve.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting and correcting a nonlinear cycloserine calibration curve.
Data Presentation
The table below summarizes common regression models and their suitability for cycloserine calibration curves.
| Parameter | Linear Regression | Quadratic Regression | Weighted Least Squares (WLS) Regression |
| Equation | y = mx + c | y = ax² + bx + c | Same as Linear/Quadratic but minimizes a weighted sum of squares |
| When to Use | When data shows a clear linear trend across the entire concentration range. | When the response is consistently and reproducibly nonlinear (e.g., detector saturation).[11] | When the variance of the residuals is not constant across the concentration range (heteroscedasticity).[14][16] |
| Min. Cal. Points | 3 | 5[13] | Same as the underlying model (e.g., 3 for linear WLS). |
| Typical R² Target | ≥ 0.995 | ≥ 0.995 | ≥ 0.995 |
| Key Advantage | Simple and easy to interpret. | Can accurately model gentle, consistent curvature. | Improves accuracy at the lower end of the calibration range by giving more weight to more precise measurements.[10] |
| Potential Pitfall | May not accurately represent data with inherent curvature, leading to quantification errors. | Can mask underlying analytical problems; should not be used to force-fit poorly generated data.[11] | Requires correct selection of the weighting factor (e.g., 1/x, 1/x²) for optimal results. |
Experimental Protocols
Protocol 1: Preparation of a Linear Calibration Curve for Cycloserine
This protocol outlines the steps for preparing and analyzing calibration standards to generate a linear calibration curve, with measures to mitigate potential sources of nonlinearity.
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of cycloserine reference standard.
-
Dissolve the standard in a Class A volumetric flask using a diluent known to promote stability, such as methanol or a buffered aqueous solution.[4][5] Avoid acetonitrile if dimerization is a concern.
-
Calculate the final concentration of the stock solution. This stock should be prepared fresh for each analytical run.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions from the stock solution to prepare a minimum of five calibration standards spanning the expected concentration range of the unknown samples.
-
Include a blank sample (diluent only) to establish the baseline.
-
Prepare standards in the same matrix as the samples if possible to account for matrix effects. If not, a standard additions approach may be necessary.
-
-
Instrumental Analysis:
-
Set up the HPLC or LC-MS/MS system with a validated method for cycloserine analysis.
-
Analyze the blank, followed by the calibration standards in a random order to minimize the impact of any systematic drift.
-
Inject each standard at least in duplicate to assess precision.
-
-
Data Processing:
-
Integrate the peak area or height for cycloserine in each chromatogram.
-
Plot the instrument response (y-axis) against the nominal concentration (x-axis).
-
Apply a linear regression model to the data points.
-
Evaluate the goodness of fit by examining the R² value (target ≥ 0.995) and visually inspecting the plot of the residuals. The residuals should be randomly scattered around zero.
-
Protocol 2: Applying a Nonlinear Regression Model
This protocol should be followed if the data from Protocol 1 is consistently and reproducibly nonlinear.
-
Data Acquisition:
-
Generate calibration data as described in Protocol 1. Ensure you have at least five non-zero calibration points if you plan to use a quadratic fit.[13]
-
-
Applying a Quadratic Fit:
-
In your chromatography data system (CDS) or statistical software, select a quadratic regression model (y = ax² + bx + c) to fit the calibration data.
-
The software will calculate the coefficients (a, b, c) that best describe the curve.
-
-
Applying a Weighted Least Squares (WLS) Fit:
-
First, perform an unweighted regression (linear or quadratic) and plot the residuals versus concentration.
-
If the plot shows a "cone" shape (i.e., the spread of residuals increases with concentration), this indicates heteroscedasticity, and a WLS fit is appropriate.[14]
-
In your software, select a WLS regression option. You will need to choose a weighting factor. Common choices include:
-
1/x: Inverse of the concentration
-
1/x²: Inverse of the concentration squared
-
1/y: Inverse of the response
-
-
The optimal weighting factor is the one that results in the most randomly scattered residual plot (homoscedastic).
-
-
Model Verification:
-
Regardless of the model used, always check the R² value and the residual plot.
-
Calculate the accuracy for each calibration standard by back-calculating its concentration from the curve. The accuracy for each point should typically be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
-
Chemical Rationale for Cycloserine Instability
References
- 1. researchgate.net [researchgate.net]
- 2. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simplified LC-MS/MS method for rapid determination of cycloserine in small-volume human plasma using protein precipitation coupled with dilution techniques to overcome matrix effects and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
- 14. azdhs.gov [azdhs.gov]
- 15. Weighted least squares - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: DL-Cycloserine-15N,d3 Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of DL-Cycloserine-15N,d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the accurate detection and quantification of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: For unlabeled DL-Cycloserine, the protonated precursor ion ([M+H]+) is observed at m/z 103.1, which fragments to a primary product ion at m/z 75.0.[1] this compound contains one 15N atom and three deuterium (B1214612) (d3) atoms. The nitrogen atom is part of the isoxazolidinone ring, and the deuterium atoms replace hydrogens on the carbon backbone.
To determine the expected m/z for the labeled compound, we calculate the mass shift:
-
15N: Adds 1 mass unit compared to 14N.
-
d3: Adds 3 mass units (3 x 1) compared to the three hydrogens they replace.
Therefore, the total mass shift is +4 Da.
-
Expected Precursor Ion ([M+H]+): 103.1 + 4 = 107.1 m/z
-
Expected Product Ion: The common fragmentation of cycloserine involves the loss of the CO2 group. Since the isotopic labels are on the remaining part of the molecule, the product ion will also be shifted by +4 Da. 75.0 + 4 = 79.0 m/z .
Q2: What type of chromatography is recommended for DL-Cycloserine analysis?
A2: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography have been successfully used for the analysis of cycloserine.[1][2]
-
HILIC: Is particularly effective for retaining and separating polar compounds like cycloserine. A common HILIC mobile phase combination is methanol (B129727), 2-propanol, and a weak acid like trifluoroacetic acid.[2]
-
Reversed-Phase (RP) C18 columns: Can also be used, often with a mobile phase consisting of methanol or acetonitrile (B52724) and water with a formic acid modifier.[3][4]
The choice between HILIC and RP will depend on the sample matrix and potential interferences.
Q3: What are the common sample preparation techniques for cycloserine from biological matrices like plasma?
A3: The most common sample preparation techniques are Solid-Phase Extraction (SPE) and Protein Precipitation (PP).
-
Solid-Phase Extraction (SPE): Using cartridges like Waters Oasis MCX has been shown to provide good recovery and clean extracts.[1][2]
-
Protein Precipitation (PP): This is a simpler and faster method, often carried out with acetonitrile or methanol.[3][4][5] To mitigate matrix effects that can be more pronounced with PP, a dilution step following precipitation can be effective.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
Possible Causes & Solutions:
-
Incorrect Mass Spectrometry Parameters:
-
Action: Verify that the mass spectrometer is set to monitor the correct MRM transition for this compound (Precursor: 107.1 m/z, Product: 79.0 m/z).
-
Action: Ensure the instrument is in positive ionization mode.[2]
-
-
Sample Degradation:
-
Inefficient Ionization:
-
Instrumental Issues:
Issue 2: High Background Noise or Matrix Effects
Possible Causes & Solutions:
-
Insufficient Sample Cleanup:
-
Co-elution with Interfering Compounds:
-
Action: Modify the chromatographic gradient to better separate this compound from matrix components.
-
Action: Consider switching the column type (e.g., from RP to HILIC) to alter selectivity.
-
-
Contaminated Solvents or System:
-
Action: Use high-purity, LC-MS grade solvents.
-
Action: Flush the LC system to remove any accumulated contaminants.
-
Issue 3: Peak Tailing or Splitting
Possible Causes & Solutions:
-
Column Overload:
-
Action: Reduce the injection volume or dilute the sample.
-
-
Poor Column Condition:
-
Action: The column may be degrading. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
-
Secondary Interactions:
-
Action: Adjust the mobile phase pH. The addition of a small amount of a modifier like formic acid can improve peak shape.
-
-
Dimerization:
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and chromatographic conditions for the analysis of unlabeled cycloserine, which can be adapted for this compound.
Table 1: Mass Spectrometry Parameters for Cycloserine
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [1][2][5] |
| Precursor Ion (m/z) | 103.1 | [1] |
| Product Ion (m/z) | 75.0 | [1] |
| Internal Standard | Niacin or Acyclovir | [2][11] |
Table 2: Example Liquid Chromatography Conditions for Cycloserine
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | YMC-Pack SIL-06 (150 x 4.6 mm, 3 µm)[2] | Peerless Basic C18 (100 mm x 4.6 mm, 3 µm)[1] |
| Mobile Phase | Methanol:2-Propanol:0.075% TFA (66.5:28.5:5, v/v/v)[2] | Methanol:0.1% Formic Acid (70:30, v/v)[3] |
| Flow Rate | Not Specified | Not Specified |
| Injection Volume | 1 µL[2] | 5 µL[11] |
| Run Time | 5 min[2] | 2.6 min[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on established methods for cycloserine extraction from human plasma.[1][2]
-
Conditioning: Condition a Waters Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Protein Precipitation (PP)
This is a simplified method for sample preparation.[3][4]
-
Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for LC-MS/MS analysis. For matrix effect reduction, a further dilution with the mobile phase can be performed.[5]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity in DL-Cycloserine analysis.
References
- 1. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified LC-MS/MS method for rapid determination of cycloserine in small-volume human plasma using protein precipitation coupled with dilution techniques to overcome matrix effects and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gentechscientific.com [gentechscientific.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method [mdpi.com]
- 10. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
Strategies to prevent cycloserine degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of cycloserine during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cycloserine sample is showing significant degradation. What are the most likely causes?
A1: Cycloserine is susceptible to degradation under several conditions. The most common causes are:
-
pH: Cycloserine is unstable in neutral and acidic solutions.[1][2][3] Under mildly acidic conditions, it hydrolyzes into hydroxylamine (B1172632) and D-serine.[2]
-
Temperature: Elevated temperatures accelerate degradation.[1][4] Decomposition has been noted to occur at temperatures above 150°C.[4]
-
Moisture: Cycloserine is sensitive to moisture, which can facilitate hydrolysis.[5]
-
Solvent Choice: Certain solvents, such as acetonitrile (B52724), have been reported to initiate the dimerization of D-cycloserine.[6]
Q2: What is the optimal pH for storing cycloserine solutions?
A2: Cycloserine exhibits its greatest stability in alkaline conditions.[2][3] The optimal pH for stability is approximately 11.5.[2] Aqueous solutions buffered to a pH of 10 with sodium carbonate can be stored for up to one week at refrigerator temperatures without significant loss of potency.[1]
Q3: How should I prepare and store my cycloserine stock solutions?
A3: To ensure the stability of your cycloserine stock solutions, follow these guidelines:
-
Solvent: Prepare stock solutions in an alkaline buffer, such as 0.1 M sodium phosphate (B84403) buffer at pH 8.0, or in distilled water if to be used immediately.[7] For long-term storage, aqueous solutions buffered to pH 10 are recommended.[1]
-
Storage Temperature: Store stock solutions at -20°C for up to one month.[8] For short-term storage (up to one week), refrigeration at 2-8°C is suitable for alkaline-buffered solutions.[7][9]
-
Light and Air: Protect solutions from light and store in tightly sealed containers to minimize exposure to air and moisture.[5][10]
Q4: I am analyzing cycloserine in a biological matrix (e.g., plasma, culture medium). Are there any specific precautions I should take?
A4: Yes, biological matrices can present unique challenges.
-
pH of the Matrix: The pH of your culture medium or biological fluid can impact cycloserine stability. For instance, MH and 7H9 media have pH values of approximately 7.3 and 6.6, respectively, which are not optimal for cycloserine stability over long incubation periods.[3]
-
Incubation Time and Temperature: Long incubation times at 37°C, common in microbiological assays, will lead to significant cycloserine degradation.[3][11][12][13][14] This degradation is time-dependent and can alter experimental results, such as Minimum Inhibitory Concentration (MIC) values.[3][15]
-
Matrix Components: Consider potential interactions with components of your matrix. While cycloserine is more stable in MH culture medium than in phosphate buffer, degradation still occurs.[3][15]
Q5: I am having trouble with the quantification of cycloserine and its dimer using HPLC-UV. What could be the issue?
A5: Quantification of cycloserine and its primary degradation product, the cycloserine dimer, can be challenging with standard HPLC-UV methods.
-
Poor Chromophoric Properties: Cycloserine lacks a strong chromophore, making UV detection less sensitive.[6][16] Derivatization is often required for fluorescence detection.[6][16]
-
Dimer Quantification Issues: The cycloserine dimer can be difficult to quantify repeatably. It has been suggested that the nucleophilic nature of the dimer can cause it to bind to free silanol (B1196071) groups on the HPLC column, leading to inconsistent peak areas.[6][16] Column conditioning with high concentrations of the dimer has been proposed to mitigate this issue.[6]
-
Solvent-Induced Dimerization: The use of acetonitrile as a sample solvent has been shown to promote the dimerization of D-cycloserine.[6] Using methanol (B129727) instead is strongly recommended.[6]
Quantitative Data Summary
The following tables summarize key stability data for cycloserine under various conditions.
Table 1: Effect of pH on Cycloserine Stability
| pH | Stability | Reference |
| 2.0 | Extensive degradation | [17] |
| 4.7 | Maximum rate of degradation | [3][15] |
| 6.6 - 7.3 | Degradation occurs, but is less rapid than in acidic conditions | [3] |
| 10.0 | Stable for up to one week at refrigerator temperatures | [1] |
| 11.5 | Greatest stability | [2] |
Table 2: Degradation of Cycloserine in MH Medium at 37°C
| Incubation Time | Percentage of Degradation (%) | Reference |
| 6 days | 3.35 | [3][13] |
| 14 days (2 weeks) | 8.50 | [3][13] |
| 20 days | 10.74 | [3] |
| 29 days | 14.53 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Cycloserine Stock Solution
-
Reagents and Materials:
-
D-Cycloserine powder
-
Sodium Carbonate
-
Sterile, deionized water
-
pH meter
-
Sterile, light-protected storage vials
-
-
Procedure:
-
Dissolve an appropriate amount of sodium carbonate in sterile, deionized water to create a buffer.
-
Adjust the pH of the buffer to 10.0 using a pH meter.
-
Weigh the desired amount of D-cycloserine powder and dissolve it in the pH 10.0 sodium carbonate buffer to achieve the target concentration.
-
Sterile-filter the solution if necessary.
-
Aliquot the stock solution into sterile, light-protected vials.
-
Store the vials at 2-8°C for up to one week or at -20°C for up to one month.
-
Protocol 2: Sample Preparation for HPLC Analysis to Minimize Dimerization
-
Reagents and Materials:
-
Cycloserine sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Appropriate HPLC vials
-
-
Procedure:
-
If the sample is solid, dissolve it in methanol to the desired concentration.
-
If the sample is in an aqueous solution, dilute it with methanol. Avoid using acetonitrile as the sample solvent.[6]
-
Vortex the sample to ensure it is fully dissolved and homogenous.
-
Transfer the sample to an appropriate HPLC vial.
-
Analyze the sample as soon as possible. If storage is necessary, keep the vials at a low temperature (2-8°C) and protected from light.
-
Visualizations
Caption: Major degradation pathways of cycloserine.
Caption: Recommended workflow for cycloserine sample preparation.
References
- 1. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cycloserine - Wikipedia [en.wikipedia.org]
- 3. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. extranet.who.int [extranet.who.int]
- 6. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. D-Cycloserine | 68-41-7 [chemicalbook.com]
- 9. D-Cycloserine | Duchefa Biochemie [duchefa-biochemie.com]
- 10. Cycloserine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. dovepress.com [dovepress.com]
- 14. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Identifying and resolving isotopic interference with DL-Cycloserine-15N,d3
Welcome to the technical support center for DL-Cycloserine-15N,d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving potential isotopic interference during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled version of DL-Cycloserine, a broad-spectrum antibiotic primarily used as a second-line treatment for drug-resistant tuberculosis.[1][2][3] The labeled form is most commonly used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of unlabeled cycloserine in biological matrices like plasma.[4][5][6]
Q2: What are the potential sources of isotopic interference when using this compound?
A2: Isotopic interference can arise from several sources:
-
Incomplete Labeling: The presence of unlabeled or partially labeled cycloserine in the this compound standard can lead to an overestimation of the analyte.
-
Metabolic Scrambling: The host organism may metabolize the labeled cycloserine, incorporating the 15N and deuterium (B1214612) isotopes into other molecules.[7] This can create compounds with similar mass-to-charge ratios (m/z) to the analyte or internal standard, causing interference.
-
Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., 13C) in the unlabeled cycloserine can contribute to the signal of the labeled internal standard, particularly in high-resolution mass spectrometry.[7]
-
Formation of Adducts: Both labeled and unlabeled cycloserine can form adducts (e.g., with sodium, potassium) in the mass spectrometer source, which may have overlapping isotopic profiles.[8][9][10]
Q3: How can I check the isotopic purity of my this compound standard?
A3: The isotopic purity of your standard should be verified before use. This can be done using high-resolution mass spectrometry (HR-MS) to determine the relative abundance of the fully labeled compound compared to any unlabeled or partially labeled species.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position and extent of labeling.[7][11]
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate quantification of cycloserine.
-
Possible Cause: Isotopic interference from natural abundance or impurities in the labeled standard.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Analyze the this compound standard alone by HR-MS to assess its isotopic purity.
-
Background Subtraction: Analyze a blank matrix sample (e.g., plasma from an untreated subject) to check for any endogenous compounds that might interfere with the analyte or internal standard.
-
Optimize Chromatography: Improve chromatographic separation to resolve any interfering peaks from the analyte and internal standard.[4][5][12]
-
Issue 2: Unexpected peaks in the mass spectrum near the analyte or internal standard.
-
Possible Cause: Metabolic scrambling or degradation of cycloserine.
-
Troubleshooting Steps:
-
Incubation Studies: Incubate this compound in the relevant biological matrix (e.g., plasma, cell culture medium) for varying amounts of time and analyze the samples to identify any degradation products or metabolites. Cycloserine is known to degrade in culture medium.[13]
-
MS/MS Fragmentation Analysis: Compare the fragmentation patterns of the unexpected peaks with that of the cycloserine standard to identify potential structural similarities.
-
Literature Review: Consult the literature for known metabolites and degradation products of cycloserine.[3][14][15] Under mildly acidic conditions, cycloserine can hydrolyze to hydroxylamine (B1172632) and D-serine.[3]
-
Experimental Protocols
Protocol 1: Verification of Isotopic Purity of this compound by High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol (B129727):water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of resolving isotopic peaks.
-
Infusion: Directly infuse the sample into the mass spectrometer.
-
Data Acquisition: Acquire data in full scan mode in the positive ion mode, ensuring the mass range covers the expected m/z of the labeled and any potential unlabeled species.
-
Data Analysis: Determine the relative intensity of the peak corresponding to this compound and any peaks corresponding to unlabeled or partially labeled cycloserine. Calculate the isotopic purity as the percentage of the fully labeled species relative to the total cycloserine species detected.
Protocol 2: LC-MS/MS Method for Quantification of Cycloserine in Human Plasma
This protocol is adapted from published methods.[4][5]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis MCX cartridge with methanol followed by water.
-
Add 200 µL of human plasma, spiked with this compound as an internal standard, to the cartridge.
-
Wash the cartridge with 0.1% formic acid in water, followed by methanol.
-
Elute the analyte and internal standard with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Presentation
Table 1: Common Adducts of Cycloserine in ESI-MS
| Adduct Ion | Mass Difference (Da) |
| [M+H]+ | +1.0078 |
| [M+Na]+ | +22.9898 |
| [M+K]+ | +38.9637 |
| [2M+H]+ | +1.0078 (for dimer) |
This table provides a general guide to common adducts observed in electrospray ionization mass spectrometry (ESI-MS). The actual adducts observed may vary depending on the experimental conditions.[8][10]
Table 2: MRM Transitions for Cycloserine and its Labeled Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cycloserine | 103.1 | 75.0[5] |
| This compound | 107.1 | 78.0 |
Note: The product ion for the labeled compound is predicted based on the fragmentation of the unlabeled compound and may need to be optimized experimentally.
Visualizations
Caption: Workflow for the quantification of cycloserine in plasma using LC-MS/MS.
Caption: Troubleshooting logic for isotopic interference issues.
References
- 1. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of NMR Metabolomics to Analyze the Targets of D-cycloserine in Mycobacteria: Role of D-Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloserine - Wikipedia [en.wikipedia.org]
- 4. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. support.waters.com [support.waters.com]
- 11. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 12. Analysis of cycloserine and related compounds using aqueous normal phase chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with Terizidone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cycloserine Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of cycloserine using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common peak shape problems encountered during the HPLC analysis of cycloserine in a question-and-answer format.
Question: Why is my cycloserine peak tailing?
Peak tailing for cycloserine is a common issue and can be attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Cycloserine, containing a primary amine group, can interact with free silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to significant peak tailing.[1][2]
-
Metal Chelation: Cycloserine can chelate with metal ions present in the HPLC system, including the column hardware or frits, and even trace metals on the stationary phase. This can result in broad, tailing peaks. A recent study reported severe peak tailing of a D-cycloserine (B1669520) peak due to its on-column dimerization, which was promoted by stationary phase metal oxides.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of cycloserine, which is a zwitterionic compound. If the pH is not optimized, it can lead to undesirable interactions with the stationary phase and cause peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[1]
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 2.8-3.0) can protonate the silanol groups on the stationary phase, minimizing their interaction with the basic amine group of cycloserine.[1]
-
Use a Base-Deactivated or End-Capped Column: These columns have a reduced number of free silanol groups, thereby minimizing secondary interactions. A Hypersil BDS (Base Deactivated Silica) column is an example of a column designed for good peak shape of basic compounds.[4]
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent, such as sodium octane (B31449) sulfonate, to the mobile phase can form a neutral ion pair with cycloserine, improving its retention and peak shape on reversed-phase columns.[4][5][6]
-
Utilize HILIC or ANP Chromatography: Hydrophilic Interaction Chromatography (HILIC) and Aqueous Normal Phase (ANP) chromatography are alternative techniques that are well-suited for retaining and separating highly polar compounds like cycloserine, often yielding better peak shapes.[3][7][8]
-
Add a Chelating Agent: To mitigate the effects of metal chelation, adding a chelating agent like citrate (B86180) or EDTA to the mobile phase can be effective.[3]
-
Reduce Sample Concentration: If column overload is suspected, try diluting the sample and injecting a smaller amount.
Question: Why is my cycloserine peak fronting?
Peak fronting is less common than tailing for cycloserine but can occur due to:
-
Sample Overload: Injecting a highly concentrated sample can lead to fronting.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
Solutions:
-
Decrease Injection Volume or Sample Concentration: This is the most straightforward solution for column overload.
-
Match Sample Solvent to Mobile Phase: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions.
Question: Why is my cycloserine peak broad?
Broad peaks can be a sign of:
-
Poor Column Efficiency: This can be due to an old or degraded column.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.
-
Slow Kinetics of Interaction: This can be related to the issues described under peak tailing, such as secondary interactions.
-
On-Column Dimerization: The formation of the cycloserine dimer on the column can lead to peak broadening and the appearance of multiple peaks.[3]
Solutions:
-
Replace the Column: If the column has been used extensively or has been subjected to harsh conditions, it may need to be replaced.
-
Optimize System Plumbing: Minimize the length and internal diameter of all tubing.
-
Address Tailing Issues: The solutions for peak tailing will often also improve peak broadness.
-
Control Dimerization: As mentioned, using a chelating agent and carefully controlling the mobile phase pH and composition (e.g., using methanol (B129727) instead of acetonitrile (B52724) as the organic modifier) can help prevent dimerization.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for cycloserine analysis?
Due to its high polarity, traditional C18 columns often provide poor retention for cycloserine. The following column types are generally more suitable:
-
Base-Deactivated Reversed-Phase Columns (e.g., Hypersil BDS): These columns are specifically designed to minimize silanol interactions and improve the peak shape of basic compounds like cycloserine.[4]
-
Phenyl Columns (e.g., Zorbax SB Phenyl): These columns offer different selectivity compared to C18 columns and can provide good peak shape for certain applications.[9][10]
-
HILIC Columns: These columns are ideal for retaining and separating very polar compounds and are an excellent choice for cycloserine analysis.[3][8]
-
Aqueous Normal Phase (ANP) Columns (e.g., silica (B1680970) hydride-based): ANP is another effective technique for the analysis of highly hydrophilic compounds like cycloserine.[3][7][8][11]
Q2: What are the recommended mobile phase conditions for cycloserine HPLC?
The optimal mobile phase will depend on the chosen column and separation mode. Here are some general recommendations:
-
For Reversed-Phase/Ion-Pair Chromatography:
-
pH: An acidic pH (e.g., 2.8) is often used to suppress the ionization of silanol groups and ensure cycloserine is in a consistent protonated state.[4] A neutral pH (e.g., 7.0) has also been used successfully with a phenyl column.[9][10]
-
Buffer: A phosphate (B84403) buffer is commonly used to maintain a stable pH.[4]
-
Ion-Pairing Agent: If using this technique, sodium octane sulfonate (SOS) at a concentration of around 20mM is a common choice.[4][5]
-
Organic Modifier: Acetonitrile is frequently used, but methanol should be considered to minimize the risk of cycloserine dimerization.[3]
-
-
For HILIC/ANP Chromatography:
-
High Organic Content: These techniques typically use a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of an aqueous buffer.
-
Buffer: Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are common choices as they are volatile and compatible with mass spectrometry detection.
-
Q3: How can I prevent the formation of the cycloserine dimer during analysis?
The dimerization of cycloserine can be a significant issue, leading to inaccurate quantification and poor peak shape.[3] Here's how to minimize it:
-
Sample Solvent: Use methanol instead of acetonitrile to dissolve the sample, as acetonitrile has been reported to promote dimerization.[3]
-
Mobile Phase pH: Avoid highly acidic conditions (pH 1-2) where dimerization is more prevalent.[3]
-
Chelating Agents: The addition of citrate or EDTA to the mobile phase can prevent on-column dimerization catalyzed by metal oxides on the stationary phase.[3]
-
Column Conditioning: In some cases, conditioning the column with injections of a concentrated cycloserine dimer solution has been suggested to passivate active sites that may promote dimerization.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various HPLC methods for cycloserine analysis.
Table 1: Recommended HPLC Columns for Cycloserine Analysis
| Column Type | Stationary Phase | Manufacturer/Model (Example) | Separation Mode | Reference |
| Base-Deactivated Silica | C18 | Hypersil BDS | Ion-Pair Reversed-Phase | [4] |
| Phenyl | Phenyl | Zorbax SB Phenyl | Reversed-Phase | [9][10] |
| Silica Hydride | Unbonded Silica Hydride | - | Aqueous Normal Phase (ANP) | [7][11] |
| HILIC | Unspecified | - | HILIC | [3][8] |
Table 2: Mobile Phase Compositions for Cycloserine HPLC
| Separation Mode | Aqueous Component | Organic Modifier | Additives | pH | Reference |
| Ion-Pair Reversed-Phase | 0.2M Potassium Dihydrogen Phosphate | Acetonitrile | 20mM Sodium Octane Sulfonate | 2.8 | [4] |
| Reversed-Phase | 20mM Sodium Dihydrogen Phosphate | Acetonitrile | - | 7.0 | [9][10] |
| Aqueous Normal Phase | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Formic Acid | Acidic | [12] |
| HILIC | Aqueous Buffer | Acetonitrile | Citrate (as chelating agent) | Not Specified | [3] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for D-cycloserine and Related Substances [4]
-
Column: Hypersil BDS (25 cm x 4.6 mm I.D.)
-
Mobile Phase A: Acetonitrile : 20mM Sodium Octane Sulfonate : 0.2M Potassium Dihydrogen Phosphate buffer pH 2.8 : Water (4:70:10:16 v/v/v/v)
-
Mobile Phase B: Acetonitrile : 20mM Sodium Octane Sulfonate : 0.2M Potassium Dihydrogen Phosphate buffer pH 2.8 : Water (17:70:10:3 v/v/v/v)
-
Gradient: A gradient elution is used.
-
Flow Rate: Not specified.
-
Temperature: 45 °C
-
Detection: UV
-
Injection Volume: 50 µL (for related substances), concentration of 0.5 mg/mL D-cycloserine.
Protocol 2: Reversed-Phase HPLC for Enantiomeric Purity of D-cycloserine [9][10]
-
Derivatization: D-cycloserine is derivatized with o-phthalaldehyde (B127526) and N-acetyl-L-cysteine.
-
Column: Zorbax SB Phenyl (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20mM Na₂HPO₄ (pH 7.0) : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 335 nm
Visualizations
Caption: Troubleshooting workflow for cycloserine peak tailing.
Caption: Strategic approaches for cycloserine HPLC analysis.
References
- 1. scribd.com [scribd.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a liquid chromatographic method for the determination of related substances and assay of d-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of cycloserine and related compounds using aqueous normal phase chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Cycloserine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Enhancing the extraction recovery of cycloserine from biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of cycloserine from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting cycloserine from biological samples?
A1: The primary methods for extracting cycloserine from biological matrices such as plasma, serum, urine, and sputum are:
-
Protein Precipitation (PPT): A straightforward and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins, leaving cycloserine in the supernatant.[1][2]
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain cycloserine while interfering substances are washed away. The purified cycloserine is then eluted with an appropriate solvent.[3][4]
-
Liquid-Liquid Extraction (LLE): A method involving the partitioning of cycloserine between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Q2: What are the key chemical properties of cycloserine to consider during extraction?
A2: Cycloserine is a polar and relatively unstable compound. Its stability is highly dependent on pH and temperature. It is most stable under alkaline conditions and degrades in acidic or neutral solutions.[5] High temperatures and humidity can also lead to its deterioration.[6] A known degradation product is the cycloserine dimer, which can interfere with analytical results.[7][8][9]
Q3: Which extraction method generally provides the highest recovery for cycloserine?
A3: The recovery rate can vary depending on the biological matrix and the optimization of the protocol. However, Solid-Phase Extraction (SPE) often provides high and reproducible recovery rates due to its selectivity. Protein precipitation is simple and fast but may result in lower recovery and less clean extracts compared to SPE. Liquid-Liquid Extraction (LLE) efficiency for a polar compound like cycloserine is highly dependent on the choice of solvent and pH adjustment.
Q4: How can I minimize the degradation of cycloserine during sample preparation?
A4: To minimize degradation, it is crucial to:
-
Work with samples on ice or at reduced temperatures.
-
Maintain a slightly alkaline pH during the extraction process whenever possible.[5]
-
Process samples promptly after collection.
-
Store extracts at low temperatures (e.g., -80°C) if analysis is not performed immediately.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of cycloserine.
Low Extraction Recovery
| Potential Cause | Recommended Solution |
| Degradation of Cycloserine | Maintain a cold environment (on ice) throughout the extraction process. Ensure the pH of the solutions is not acidic; ideally, it should be slightly alkaline.[5] Process samples as quickly as possible. |
| Incomplete Elution (SPE) | Optimize the elution solvent. For cycloserine, which is polar, a more polar elution solvent or an increased volume of the current solvent may be necessary. Consider adding a small percentage of a modifier like ammonia (B1221849) to the elution solvent to improve the elution of this basic compound. |
| Analyte Breakthrough (SPE) | The sample loading or wash solvent may be too strong, causing cycloserine to pass through the cartridge without being retained.[10] Reduce the organic solvent content in the loading and wash steps. Ensure the pH of the sample is appropriate for retention on the chosen SPE sorbent. |
| Insufficient Protein Precipitation (PPT) | Increase the ratio of the precipitating solvent (e.g., acetonitrile, methanol) to the sample volume. A 3:1 or 4:1 ratio is commonly effective.[11] Ensure thorough vortexing to facilitate complete protein precipitation. |
| Poor Partitioning (LLE) | Optimize the pH of the aqueous phase to ensure cycloserine is in a neutral form, which will favor its transfer into the organic phase. Select an appropriate organic solvent; for polar analytes, a more polar, water-immiscible solvent may be required. |
| Formation of Emulsions (LLE) | To break up emulsions, try adding a small amount of salt (salting out), gently swirling instead of vigorous shaking, or centrifuging the sample at a higher speed.[12] |
High Variability in Recovery
| Potential Cause | Recommended Solution |
| Inconsistent pH | Ensure consistent and accurate pH adjustment of all samples and solutions. Use calibrated pH meters and fresh buffers. Even small variations in pH can significantly impact cycloserine stability and extraction efficiency.[5] |
| Variable Sample Matrix Effects | Matrix components can interfere with the extraction process. For SPE, ensure the wash steps are adequate to remove interfering substances. For PPT, a cleaner extract might be obtained by using a solid-phase extraction step after precipitation. |
| Inconsistent Procedural Steps | Standardize all steps of the extraction protocol, including vortexing times, incubation periods, and centrifugation speeds and times. Automation can help improve consistency. |
Presence of Interfering Peaks in Analysis
| Potential Cause | Recommended Solution |
| Co-elution of Cycloserine Dimer | The cycloserine dimer is a common degradation product.[7][8] Optimize the chromatographic method to ensure separation of cycloserine from its dimer. Maintaining sample stability (low temperature, alkaline pH) will minimize its formation. |
| Matrix Components | If using protein precipitation, consider a subsequent clean-up step with SPE to remove interfering matrix components. For SPE, optimize the wash steps with a solvent that removes interferences without eluting the cycloserine. |
| Contamination from Labware | Ensure all labware is thoroughly cleaned and rinsed with high-purity solvents to avoid contamination. |
Quantitative Data Summary
The following table summarizes reported recovery rates for cycloserine using different extraction methods from various biological matrices.
| Biological Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Human Plasma | Solid-Phase Extraction (Oasis MCX) | 77.2 | [4] |
| Human Plasma | Protein Precipitation (Methanol) | 88.7 - 91.2 | [13] |
| Human Plasma | Solid-Phase Extraction | 102 - 109 | [14] |
Experimental Protocols
Solid-Phase Extraction (SPE) of Cycloserine from Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[3][4]
Materials:
-
Waters Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Acyclovir or Niacin)
-
2% Formic acid in methanol
-
Methanol
-
1% Ammonia in methanol
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard.
-
Cartridge Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash with 1 mL of 2% formic acid in methanol.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the cycloserine and internal standard from the cartridge with 1 mL of 1% ammonia in methanol. Repeat the elution step for maximum recovery.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) of Cycloserine from Human Serum/Plasma
This protocol is a general and rapid method for preparing samples for analysis.[1][2]
Materials:
-
Human serum or plasma sample
-
Internal Standard (IS) solution
-
Ice-cold acetonitrile or methanol
-
Vortex mixer
-
Centrifuge (refrigerated)
Procedure:
-
Sample Preparation: Place a known volume (e.g., 100 µL) of serum or plasma into a microcentrifuge tube. Add the internal standard.
-
Precipitation: Add 3 to 4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile or methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the cycloserine to a clean tube.
-
Further Processing: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if concentration is needed.
Liquid-Liquid Extraction (LLE) of Cycloserine from Urine
This is a general protocol for extracting polar compounds from urine, which can be optimized for cycloserine.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
pH adjustment solution (e.g., sodium hydroxide (B78521) to reach alkaline pH)
-
Organic solvent (e.g., a mixture of a polar and a non-polar solvent like ethyl acetate:isopropanol)
-
Sodium chloride (optional, for salting out)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a known volume of urine (e.g., 1 mL), add the internal standard.
-
pH Adjustment: Adjust the pH of the urine sample to a slightly alkaline value (e.g., pH 8-9) to enhance the stability and extraction of cycloserine.
-
Extraction: Add 3-5 volumes of the organic solvent to the urine sample. If desired, add sodium chloride to aid in phase separation.
-
Mixing: Vortex the mixture for 2-5 minutes.
-
Phase Separation: Centrifuge at a moderate speed for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a new tube.
-
Dry Down and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Extraction of Cycloserine from Sputum
Sputum samples require a homogenization and liquefaction step before extraction.[15]
Materials:
-
Sputum sample
-
Sputolysin® (dithiothreitol - DTT) solution or similar mucolytic agent
-
Phosphate-buffered saline (PBS)
-
Extraction method of choice (SPE or PPT as described above)
Procedure:
-
Sputum Homogenization:
-
To the sputum sample, add an equal volume of Sputolysin® solution.
-
Vortex and incubate at 37°C for 15-30 minutes, or until the sample is liquefied.
-
Dilute the homogenized sample with PBS.
-
-
Extraction:
-
Use the liquefied sputum sample as the starting material for either the Solid-Phase Extraction (Protocol 1) or Protein Precipitation (Protocol 2) described above. Adjust sample and solvent volumes as necessary based on the dilution factor from the homogenization step.
-
References
- 1. researchgate.net [researchgate.net]
- 2. filtrous.com [filtrous.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deterioration of cycloserine in the tropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A comparison of four sputum pre-extraction preparation methods for identifying and characterising Mycobacterium tuberculosis using GCxGC-TOFMS metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing purity concerns with DL-Cycloserine-15N,d3 reference standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DL-Cycloserine-15N,d3 reference standards. Our goal is to help you address potential purity concerns and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound reference standards?
A1: DL-Cycloserine is susceptible to degradation and can contain process-related impurities. The most commonly reported impurities include the cycloserine dimer, D-serine, and 3-chloro-D-alanine methyl ester hydrochloride.[1][2] The presence of these impurities can affect the accuracy of analytical measurements. The isotopically labeled this compound may also contain these impurities.
Q2: Why is my this compound solution unstable?
A2: Cycloserine is known to be unstable in neutral or acidic aqueous solutions.[3] It is also sensitive to moisture.[4][5] Degradation can occur over time, even when stored at low temperatures.[6][7][8] For optimal stability, it is recommended to prepare solutions immediately before use in a slightly alkaline buffer (e.g., pH 8.0-10) and store them for a minimal duration.[3][6]
Q3: I am observing inconsistent peak areas for the cycloserine dimer impurity when using HPLC-UV. Why is this happening?
A3: This is a known issue with the HPLC-UV analysis of cycloserine. The cycloserine dimer, a common impurity, can exhibit unrepeatable peak areas.[1][9][10] This phenomenon is speculated to be due to the nucleophilic nature of the dimer, causing it to bind to free silanol (B1196071) groups on the HPLC column.[10] Column conditioning with multiple injections of a concentrated dimer solution has been suggested to mitigate this issue.[10] However, for accurate quantification of the dimer, alternative methods like Diffusion Ordered NMR Spectroscopy (DOSY NMR) are recommended.[1][2][9]
Q4: How can I confirm the isotopic enrichment and position of the labels in my this compound standard?
A4: The isotopic enrichment and the specific positions of the 15N and deuterium (B1214612) (d3) labels should be confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR and 13C NMR can show the absence of signals at the deuterated positions, while 15N NMR will confirm the position of the 15N label. HRMS will confirm the overall mass of the isotopically labeled molecule.
Q5: What are the recommended storage conditions for this compound reference standards?
A5: DL-Cycloserine powder should be stored in tightly closed, light-resistant containers at a temperature not exceeding 25°C.[4] It is also described as being stable for at least four years when stored unopened and desiccated at -20°C.[3] Given its hygroscopic nature, protection from moisture is crucial.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the use of this compound reference standards.
Problem 1: Unexpected Peaks in Chromatogram or Spectrum
Possible Causes:
-
Presence of known or unknown impurities.
-
Degradation of the reference standard.
-
Contamination from solvent or sample handling.
Troubleshooting Steps:
-
Identify Known Impurities: Compare the retention times or spectral features of the unexpected peaks with those of known impurities such as the cycloserine dimer and D-serine.[1][2]
-
Assess for Degradation: Prepare a fresh solution of the reference standard and re-analyze immediately. If the intensity of the unknown peaks is significantly lower in the fresh sample, degradation is the likely cause. Cycloserine is known to degrade in solution.[6][7][8]
-
Solvent Blank Analysis: Inject a solvent blank to rule out contamination from the solvent or analytical system.
-
Consider Alternative Analytical Techniques: If using HPLC-UV, consider a more robust method like DOSY NMR for impurity identification and quantification, as it can overcome the challenges of analyzing compounds like the cycloserine dimer.[1][9]
Problem 2: Inaccurate Quantification Results
Possible Causes:
-
Inaccurate standard concentration due to degradation or improper storage.
-
Co-elution of impurities with the main peak in chromatography.
-
Non-linear detector response.
-
Issues with the analytical method, especially for certain impurities like the cycloserine dimer in HPLC-UV.[10]
Troubleshooting Steps:
-
Verify Standard Integrity: Prepare a fresh stock solution from the reference standard powder and compare its response to the existing solution.
-
Check Method Specificity: Ensure your analytical method can adequately separate the main compound from its potential impurities. Peak purity analysis using a diode array detector (for HPLC) can be helpful.
-
Use an Internal Standard: The use of a stable, isotopically labeled internal standard can help to correct for variations in sample preparation and instrument response.[11]
-
Method Validation: Validate the analytical method for linearity, accuracy, and precision within the desired concentration range.
-
Alternative Quantification Method: For accurate quantification of impurities that are problematic with HPLC-UV, such as the cycloserine dimer, DOSY NMR is a recommended alternative.[1][2]
Quantitative Data Summary
The following table summarizes common impurities found in D-Cycloserine and their typical specification limits as per pharmacopeial standards. These limits are generally applicable to the this compound reference standard as well.
| Impurity Name | Typical Specification Limit (API) | Typical Specification Limit (Final Dosage Form) |
| Cycloserine Dimer | Not More Than (NMT) 0.15% | NMT 0.4% |
| D-Serine | Not specified in all monographs, but a known impurity. | Not specified in all monographs, but a known impurity. |
| 3-chloro-D-alanine methyl ester hydrochloride | Process impurity, controlled during synthesis. | Process impurity, controlled during synthesis. |
Note: Specification limits can vary between different pharmacopeias and manufacturers.[2][10]
Experimental Protocols
HPLC-UV Method for Impurity Profiling (Based on International Pharmacopoeia)
-
Column: A suitable C18 column (e.g., Hypersil BDS).
-
Mobile Phase: A suitable buffer system, often an ion-pair reagent is used to retain the highly hydrophilic cycloserine.
-
Detection: UV at 219 nm.[1]
-
Procedure:
-
Prepare the mobile phase and equilibrate the column.
-
Prepare sample solutions of this compound in a suitable diluent.
-
Inject the sample and monitor the chromatogram for the main peak and any impurity peaks.
-
-
Considerations: As noted, this method can have repeatability issues for the cycloserine dimer.[1][9][10] Column conditioning may be necessary.[10]
DOSY NMR for Impurity Identification and Quantification
-
Instrument: A high-field NMR spectrometer.
-
Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., D2O).
-
Experiment: A 1H DOSY (Diffusion Ordered Spectroscopy) experiment.
-
Procedure:
-
Dissolve a known amount of the this compound reference standard in the deuterated solvent.
-
Acquire a 1H NMR spectrum to identify the signals of the main compound and impurities.
-
Run the DOSY experiment. This technique separates the signals of different molecules based on their diffusion coefficients, which are related to their size and shape.
-
Process the data to generate a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. Signals from different compounds will appear at different diffusion coefficients, allowing for their separation and quantification.
-
-
Advantages: This method allows for the accurate identification and quantification of impurities like the cycloserine dimer, which is challenging with HPLC-UV.[1][2][9]
Visualizations
Caption: Purity Assessment Workflow for this compound.
Caption: Troubleshooting Decision Tree for Impurity Identification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. extranet.who.int [extranet.who.int]
- 5. extranet.who.int [extranet.who.int]
- 6. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Resolving unrepeatable peak areas for the cycloserine dimer impurity
Welcome to the technical support center for resolving issues related to the analysis of the cycloserine dimer impurity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving repeatable and accurate peak areas for this challenging impurity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing unrepeatable peak areas for the cycloserine dimer impurity in my HPLC-UV analysis?
Unrepeatable peak areas for the cycloserine dimer are a known issue, particularly with methods outlined in the International Pharmacopoeia.[1][2][3][4][5] The primary suspected cause is the interaction between the nucleophilic cycloserine dimer and free silanol (B1196071) groups on the surface of the HPLC column packing material.[1] This binding can be inconsistent, leading to variable recovery and, consequently, fluctuating peak areas.
Q2: Can the solvent used for sample preparation affect the cycloserine dimer concentration?
Yes, the choice of solvent is critical. Studies have suggested that acetonitrile, a common solvent in reversed-phase chromatography, may promote the dimerization of D-cycloserine.[1] Therefore, the concentration of the dimer in your sample may change over time, contributing to unrepeatable results. Methanol (B129727) has been suggested as a more suitable solvent to minimize this issue.[1]
Q3: Are there alternative analytical techniques if I cannot resolve the issues with my HPLC-UV method?
Due to the challenges in obtaining repeatable results for the cycloserine dimer with HPLC-UV, alternative methods have been successfully employed. Diffusion Ordered Spectroscopy Nuclear Magnetic Resonance (DOSY NMR) has been shown to allow for the accurate identification and quantification of the cycloserine dimer.[1][2][4][6] Aqueous Normal Phase (ANP) chromatography coupled with mass spectrometry has also demonstrated successful determination of both D-cycloserine and its dimer.[1]
Q4: I'm seeing severe peak tailing for the parent D-cycloserine peak. Could this be related to the dimer issue?
While potentially a separate issue, severe peak tailing of D-cycloserine has been reported and attributed to on-column dimerization.[1] This can be promoted by metal oxides in the stationary phase. A successful approach to mitigate this has been the addition of a chelating agent, such as citrate, to the mobile phase in Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Troubleshooting Guides
Issue 1: Inconsistent and Non-Repeatable Cycloserine Dimer Peak Areas
This is the most frequently encountered problem. The following troubleshooting workflow can help address this issue.
Experimental Protocol: Column Conditioning
This protocol is designed to saturate the active silanol sites on the analytical column, leading to more consistent interactions with the cycloserine dimer.
-
Preparation of Conditioning Standard: Prepare a solution of the cycloserine dimer at a high concentration, for example, between 0.5 mg/mL and 2.0 mg/mL.[1]
-
Column Saturation: Perform multiple, consecutive injections of the high-concentration cycloserine dimer solution onto the column. For instance, two initial injections of 50 µL of a 0.5 mg/mL solution can be performed, followed by a series of further injections.[1]
-
Monitoring: The initial injections may show little to no peak response for the dimer.[1] Continue injections until the peak area stabilizes.
-
Analysis: After conditioning, proceed with the analysis of your samples. It may be necessary to periodically re-condition the column, especially if the system is idle for an extended period.
Issue 2: Broad or Tailing Peaks for Cycloserine and/or its Dimer
Peak asymmetry can compromise resolution and lead to inaccurate integration.
Data Summary Tables
Table 1: Reported Chromatographic Techniques for Cycloserine and Impurities Analysis
| Chromatographic Mode | Column Type | Key Mobile Phase Components | Reference |
| Ion-Pair HPLC-UV | Hypersil BDS | Sodium 1-octanesulfonate (SOS), pH 2.8 buffer, Acetonitrile | [1] |
| Aqueous Normal Phase (ANP) | Silica Hydride-based | Acetonitrile, Water | [1][7] |
| Hydrophilic Interaction (HILIC) | Not specified | Citrate (as a chelating agent) | [1] |
Table 2: Factors Influencing Cycloserine Stability and Dimerization
| Factor | Observation | Recommendation/Consideration | Reference |
| Solvent | Acetonitrile may promote the dimerization of D-cycloserine. | Consider using methanol as the sample solvent. | [1] |
| pH | D-cycloserine is most stable under alkaline conditions (pH 11.5) and degrades more rapidly in acidic conditions (maximum degradation at pH 4.7). | Prepare solutions in a suitable buffer immediately before use. For storage, buffered aqueous solutions at pH 10 are more stable. | [8][9] |
| Storage | Cycloserine powder is prone to dimerization upon storage. | Use a pure, well-stored standard for calibration. | [10] |
| Temperature | D-cycloserine degrades over time at 37°C. | Maintain samples at a controlled, cool temperature and analyze them promptly. | [11][12] |
Table 3: General HPLC Troubleshooting for Peak Area Variability
| Potential Cause | Recommended Action(s) |
| Inconsistent Injection Volume | Check autosampler for air bubbles; ensure proper syringe function and loop filling.[13] |
| Leaks in the System | Inspect fittings, pump seals, and injector seals for any signs of leakage.[14] |
| Mobile Phase Issues | Ensure mobile phase is well-mixed, degassed, and prepared consistently.[14] |
| Column Contamination | Flush the column with a strong solvent; use a guard column to protect the analytical column.[15] |
| Detector Fluctuations | Allow the detector lamp to warm up sufficiently; check for lamp instability. |
References
- 1. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC-UV Method and the DOSY NMR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-EPMC7181288 - Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC-UV Method and the DOSY NMR Method. - OmicsDI [omicsdi.org]
- 6. [PDF] Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cycloserine - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Utilizing DL-Cycloserine-15N,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method performance using the stable isotope-labeled (SIL) internal standard, DL-Cycloserine-15N,d3, against alternative internal standards for the quantification of cycloserine in biological matrices. The selection of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods, directly impacting the accuracy and precision of pharmacokinetic and toxicokinetic studies. This document summarizes key performance data from published studies, offers detailed experimental protocols, and visualizes essential workflows to support informed decision-making in your research and development endeavors.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, which allows for effective compensation for matrix effects and variability in sample processing.[2] This guide will delve into a comparison of this compound with commonly used structural analog internal standards.
Comparative Performance of Internal Standards for Cycloserine Bioanalysis
The following tables summarize quantitative data from separate bioanalytical method validation studies for cycloserine using different internal standards. It is important to note that a direct head-to-head comparison under identical experimental conditions was not available in the reviewed literature. Therefore, this comparison is based on the performance data reported in individual studies.
Table 1: Performance Characteristics of a Bioanalytical Method Using a Stable Isotope-Labeled Internal Standard
| Parameter | This compound (Hypothetical Performance based on typical SIL IS) |
| Linearity (Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 5% |
| Accuracy (%RE) | ± 5% |
| Mean Recovery (%) | Consistent and reproducible across concentration range |
| Matrix Effect | Minimal to none |
| Reference | Theoretical performance based on SIL IS advantages |
Table 2: Performance Characteristics of Bioanalytical Methods Using Alternative Internal Standards
| Parameter | Niacin[3] | Cytosine[4] | Carbamazepine[5] | No Internal Standard[6] |
| Linearity (Range) | 0.3 - 30 µg/mL | 0.20 - 20 µg/mL | 0.3 - 70 µg/mL | 0.20 - 32.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.995 | Quadratic (1/x²) |
| Intra-day Precision (%CV) | 0.8 - 3.4% | Not explicitly stated | < 10.7% | 2.5 - 7.6% |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | < 10.7% | 4.8 - 9.1% |
| Accuracy (%RE) | 93.8 - 104.9% | Within acceptance criteria | Within 10.7% | 95.8 - 105.8% |
| Mean Recovery (%) | 77.2% (Cycloserine), 82.4% (Niacin) | Not explicitly stated | Not explicitly stated | ~77% |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Not explicitly stated | No effect on reproducibility |
| Reference | [3] | [4] | [5] | [6] |
Analysis of Comparative Data:
While all the presented methods demonstrate acceptable performance according to regulatory guidelines, the use of a stable isotope-labeled internal standard like this compound is anticipated to provide the highest level of data integrity. The near-identical chemical and physical properties of a SIL IS to the analyte lead to better correction for variability during sample preparation and analysis, which is often reflected in superior accuracy and precision.[1] The structural analog internal standards (Niacin, Cytosine, Carbamazepine) show good performance; however, they may not perfectly mimic the behavior of cycloserine in the presence of complex biological matrices, potentially leading to less effective compensation for matrix effects. The method without an internal standard, while validated, is generally considered less robust as it cannot account for variations in extraction recovery or matrix-induced ionization suppression or enhancement.[6]
Experimental Protocols
Below are detailed methodologies for the bioanalytical determination of cycloserine using different internal standards, based on the cited literature.
Protocol 1: LC-MS/MS Method for D-Cycloserine using Niacin as Internal Standard[3]
-
Sample Preparation:
-
To 0.2 mL of human plasma, add the internal standard (niacin).
-
Perform solid-phase extraction (SPE) using Waters Oasis MCX cartridges.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: YMC-Pack SIL-06 (150 × 4.6 mm; 3 μm) in HILIC mode.
-
Mobile Phase: Methanol, propanol-2, and 0.075% trifluoroacetic acid (66.5:28.5:5, v/v/v).
-
Flow Rate: Isocratic elution.
-
Injection Volume: 1 µL.
-
Run Time: 5 minutes.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion turbo ion spray.
-
MRM Transitions:
-
Cycloserine: m/z 103 → 75
-
Niacin (IS): m/z 124 → 80
-
-
Protocol 2: LC-MS/MS Method for Cycloserine using Cytosine as Internal Standard[4]
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (cytosine).
-
Perform solid-phase extraction.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: BDS Hypersil C18 (150 × 4.6 mm, 5 μm).
-
Mobile Phase: 0.2% formic acid in water, methanol, and acetonitrile (B52724) (70:15:15, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific m/z transitions for cycloserine and cytosine would be monitored.
-
Protocol 3: LC-MS/MS Method for Cycloserine using Carbamazepine (B1668303) as Internal Standard[5]
-
Sample Preparation:
-
To human plasma, add the internal standard (carbamazepine).
-
Perform protein precipitation with acetonitrile.
-
Dilute the supernatant with 50% methanol.
-
-
Chromatographic Conditions:
-
HPLC System: A liquid chromatography system.
-
Column: C18 column.
-
Mobile Phase: Methanol-0.1% formic acid (70:30, v/v).
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific m/z transitions for cycloserine and carbamazepine would be monitored.
-
Visualizing the Workflow and Principles
The following diagrams illustrate the key processes and concepts in bioanalytical method validation using an internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of bioanalytical method for quantification of cycloserine in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Development and validation of selective and sensitive LC-MS/MS Methods for determination of para-aminosalicyclic acid and cycloserine/terizidone applicable to clinical studies for the treatment of tuberculosis [open.uct.ac.za]
Navigating Analytical Method Changes: A Guide to Cross-Validation with Different Labeled Standards
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount. When analytical methods evolve—whether due to a change in reagents, instrumentation, or laboratory sites—a robust cross-validation protocol is essential to guarantee the integrity of results. This guide provides a comprehensive comparison of cross-validation strategies when employing different labeled internal standards, supported by experimental data and detailed methodologies.
The use of an internal standard (IS) is a cornerstone of robust and reliable bioanalytical method validation, helping to correct for variability during sample processing and analysis.[1] Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, due to their near-identical physicochemical properties to the analyte of interest.[1][2] However, practical considerations such as cost, commercial availability, or the pursuit of improved assay performance may necessitate a change in the SIL-IS used.[2]
Cross-validation is the process of comparing the performance of two or more bioanalytical methods to ensure that they provide comparable results.[3][4] This is critical when data from different methods or laboratories will be combined or compared within a single study or across different studies.[3][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that underscore the importance of cross-validation.[3][6]
Comparing Labeled Internal Standards: A Data-Driven Approach
The choice of stable isotope for an internal standard can influence assay performance. The most common isotopes are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[2] While deuterium-labeled standards are often more readily available and less expensive, they can sometimes exhibit different chromatographic behavior or stability compared to the unlabeled analyte.[2] In contrast, ¹³C or ¹⁵N labeled standards are generally considered to have properties more closely matching the analyte but may be more costly.[2]
Below is a summary of key performance parameters when comparing different types of internal standards.
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Physicochemical Properties | Chemically identical to the analyte, differing only in isotopic composition.[1] | Similar, but not identical, chemical structure and properties to the analyte.[1] |
| Co-elution with Analyte | Typically co-elutes with the analyte. | May or may not co-elute with the analyte. |
| Correction for Matrix Effects | Excellent correction for matrix effects and ionization variability.[7] | Variable and potentially incomplete correction. |
| Regulatory Preference | Generally preferred by regulatory agencies like the FDA, especially for LC-MS/MS assays.[1] | Acceptable when a SIL-IS is not available, but its suitability must be thoroughly validated.[1] |
| Cost & Availability | Can be more expensive and may require custom synthesis.[2] | Generally more readily available and less expensive.[1] |
| Isotope Comparison | Deuterium (²H) Labeled IS | ¹³C or ¹⁵N Labeled IS |
| Cost & Availability | Generally lower cost and more readily available.[2] | Typically more expensive and may require custom synthesis.[2] |
| Synthesis | Often easier and cheaper to introduce into a molecule.[2] | Synthesis can be more complex and costly.[2] |
| Chromatographic Behavior | May exhibit a slightly different retention time compared to the analyte.[2] | Chromatographic behavior is virtually identical to the analyte. |
| Potential for Isotopic Exchange | Higher potential for back-exchange, especially in certain solvents. | Very low to no potential for isotopic exchange. |
Experimental Protocols for Cross-Validation
A successful cross-validation study requires a well-defined protocol. Below are detailed methodologies for performing a cross-validation when transitioning between two different stable isotope-labeled internal standards (IS-1 and IS-2).
Objective
To demonstrate that the analytical method using IS-2 produces comparable results to the original validated method using IS-1.
Materials
-
Blank biological matrix (e.g., plasma, serum) from at least six individual sources.[8]
-
Certified reference standards of the analyte.
-
Internal Standard 1 (IS-1) and Internal Standard 2 (IS-2).
-
Quality Control (QC) samples at low, medium, and high concentrations.
-
Incurred study samples (if available).
Methodology
-
Preparation of Samples:
-
Analytical Runs:
-
Run 1 (Using IS-1): Analyze one set of low, medium, and high QCs, along with the selected study samples, using the original validated method with IS-1.[2]
-
Run 2 (Using IS-2): Analyze a second set of the same low, medium, and high QCs, and the same study samples, using the method with the new IS-2.[2]
-
-
Acceptance Criteria:
-
QC Samples: The mean accuracy of the QC samples analyzed with IS-2 should be within ±15% of the nominal concentration. The precision, expressed as the coefficient of variation (%CV), should not exceed 15%.[2]
-
Incurred Samples: The percentage difference between the values obtained with IS-1 and IS-2 for at least two-thirds of the incurred samples should be within ±20% of their mean.
-
Data Analysis
The results from the two analytical runs should be tabulated and statistically evaluated. The focus is on demonstrating the interchangeability of the two internal standards without compromising the accuracy and precision of the analytical method.
Visualizing the Workflow and Decision-Making Process
Diagrams are invaluable for illustrating complex experimental workflows and logical relationships in bioanalytical method validation.
Caption: Workflow for cross-validating two different SIL-IS.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pmda.go.jp [pmda.go.jp]
The Gold Standard vs. Practical Alternatives: A Comparative Guide to Internal Standards for DL-Cycloserine Quantification
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. This is particularly true for challenging molecules like DL-Cycloserine, an antibiotic used in the treatment of tuberculosis. For researchers, scientists, and drug development professionals, the decision between a stable isotope-labeled (SIL) internal standard, such as DL-Cycloserine-¹⁵N,d₃, and a structural analog can significantly impact assay performance. This guide provides an objective comparison, supported by available experimental data, to inform the selection of the most appropriate internal standard for your analytical needs.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By incorporating heavy isotopes like ¹³C, ¹⁵N, or ²H (deuterium), a SIL internal standard is chemically identical to the analyte of interest.[2] This near-perfect analogy ensures that it behaves identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[3] Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix, are a major source of variability and inaccuracy in bioanalytical methods. A SIL internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[1]
For DL-Cycloserine, the use of DL-Cycloserine-¹⁵N,d₃ is expected to provide the highest level of accuracy and precision. Its identical chemical structure and physicochemical properties ensure that it co-elutes with the native cycloserine and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. This leads to a more robust and reliable method, minimizing the need for extensive sample clean-up and reducing inter-sample variability.
Structural Analogs: A Viable Alternative
While SIL internal standards are ideal, their synthesis can be complex and costly, and they may not always be commercially available. In such cases, structural analog internal standards offer a practical and often more accessible alternative. A structural analog is a compound with a similar chemical structure to the analyte but a different molecular weight, allowing it to be distinguished by the mass spectrometer.
Several structural analogs have been successfully employed as internal standards for the quantification of cycloserine in various bioanalytical methods. These include:
-
Cytosine: A pyrimidine (B1678525) base with some structural similarities to the isoxazolidinone ring of cycloserine.
-
Niacin (Vitamin B3): A pyridine (B92270) derivative that has been used as an internal standard in a validated LC-MS/MS method for cycloserine.[2][4]
-
Carbamazepine: An anticonvulsant drug that has been utilized as an internal standard for cycloserine analysis.[5]
-
Propranolol: A beta-blocker that has also been employed as an internal standard in cycloserine quantification.[6][7]
The key to a successful assay using a structural analog is the careful validation of its ability to mimic the behavior of the analyte throughout the analytical process. While they may not compensate for all sources of variability as effectively as a SIL internal standard, a well-chosen structural analog can still provide accurate and precise results.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of published LC-MS/MS methods for cycloserine using different structural analog internal standards. Data for a method using DL-Cycloserine-¹⁵N,d₃ is not available from a direct comparative study, but the expected performance is included for theoretical comparison.
| Parameter | DL-Cycloserine-¹⁵N,d₃ (Expected) | Cytosine[8] | Niacin[2] | Carbamazepine[5] | Propranolol[6] |
| Linearity (r²) | >0.99 | >0.99 | Not Reported | >0.995 | >0.9994 |
| Intra-day Precision (%CV) | <15% | <15% | 0.8 - 3.4% | <10.7% | 3.7 - 19.3% |
| Inter-day Precision (%CV) | <15% | <15% | Not Reported | <10.7% | 3.7 - 19.3% |
| Accuracy (% Bias) | ±15% | Within acceptance criteria | 93.8 - 104.9% | Within 10.7% | 98.7 - 117.3% |
| Recovery (%) | High & Consistent | Not Reported | 77.2% (Analyte), 82.4% (IS) | Not Reported | 88.7 - 91.2% |
| Matrix Effect | Effectively compensated | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the development and validation of LC-MS/MS methods for cycloserine using structural analog internal standards.
Method 1: Using Cytosine as Internal Standard[8]
-
Sample Preparation: Solid-phase extraction of 100 µL of human plasma.
-
Chromatography:
-
Column: BDS Hypersil C₁₈ (150 × 4.6 mm, 5 μm)
-
Mobile Phase: 0.2% formic acid in water, methanol, and acetonitrile (B52724) (70:15:15, v/v/v)
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry:
-
Mode: Not specified, but typically ESI in positive mode for cycloserine.
-
MRM Transitions: Not specified.
-
Method 2: Using Niacin as Internal Standard[2]
-
Sample Preparation: Solid-phase extraction using Waters Oasis MCX cartridges from 0.2 mL of human plasma.
-
Chromatography:
-
Column: YMC-Pack SIL-06 (150 × 4.6 mm; 3 μm) in HILIC mode
-
Mobile Phase: Methanol, 2-propanol, and 0.075% trifluoroacetic acid (66.5:28.5:5, v/v/v)
-
Run Time: 5 min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Cycloserine: m/z 103 → 75
-
Niacin: m/z 124 → 80
-
-
Method 3: Using Carbamazepine as Internal Standard[5]
-
Sample Preparation: Protein precipitation with acetonitrile followed by dilution with 50% methanol.
-
Chromatography:
-
Column: C18 column
-
Mobile Phase: Methanol-0.1% formic acid (70:30, v/v)
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Not specified.
-
Method 4: Using Propranolol as Internal Standard[6]
-
Sample Preparation: Protein precipitation from plasma using methanol.
-
Chromatography:
-
Column: Phenomenex Kinetex™ PFP C18 (2.1 mm × 100 mm, 2.6 μm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
-
Mass Spectrometry:
-
Instrument: Xevo® TQ MS triple quadrupole tandem mass spectrometer
-
MRM Transitions:
-
Cycloserine: m/z 103 → 75
-
Propranolol: m/z 260.2 → 183
-
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of DL-Cycloserine in a biological matrix using an internal standard.
Caption: A typical bioanalytical workflow for DL-Cycloserine quantification.
Conclusion: Making an Informed Decision
The choice between DL-Cycloserine-¹⁵N,d₃ and a structural analog internal standard depends on the specific requirements of the bioanalytical assay, including the desired level of accuracy and precision, budget constraints, and the availability of reagents.
-
DL-Cycloserine-¹⁵N,d₃ is the unequivocally superior choice for achieving the highest data quality and robustness. It is the recommended internal standard for regulated bioanalysis and for studies where minimizing analytical variability is critical.
-
Structural analog internal standards can be a cost-effective and practical alternative. However, their use necessitates a more rigorous validation to ensure they adequately compensate for matrix effects and other sources of analytical variability. The selection of a suitable structural analog is crucial, and its performance must be thoroughly evaluated.
Ultimately, the decision rests on a comprehensive method development and validation process that demonstrates the chosen internal standard provides the required accuracy, precision, and robustness for the intended application. This guide provides the foundational information to assist researchers in making an informed decision that best suits their scientific and practical needs.
References
- 1. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study [agris.fao.org]
- 2. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for d-cycloserine determination in human plasma for bioequivalence study - ProQuest [proquest.com]
- 4. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics and Dose Evaluation of Cycloserine among Patients with Multidrug-Resistant Tuberculosis under Standardized Treatment Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of bioanalytical method for quantification of cycloserine in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Assessing Cycloserine Assays with Isotope Standards
A comparative guide for researchers, scientists, and drug development professionals on achieving unparalleled accuracy and precision in the quantification of the second-line antitubercular agent, cycloserine.
In the critical landscape of tuberculosis treatment and pharmacokinetic studies, the accurate and precise measurement of drug concentrations is paramount. Cycloserine, a key second-line agent, requires meticulous monitoring to ensure therapeutic efficacy while avoiding potential toxicity. This guide provides a comprehensive comparison of bioanalytical methods for cycloserine quantification, highlighting the superior performance of assays utilizing stable isotope-labeled internal standards (SIL-ISs) against those using non-isotopic analogs. While published methods for cycloserine analysis predominantly feature non-isotopic internal standards, this guide will also present an idealized protocol using a SIL-IS, illustrating the gold standard for bioanalysis.
The Critical Role of the Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction loss and matrix-induced ionization effects. The ideal IS behaves identically to the analyte of interest. A stable isotope-labeled internal standard is a version of the analyte (e.g., cycloserine) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (like ²H, ¹³C, or ¹⁵N). This subtle mass change allows the mass spectrometer to differentiate it from the native analyte, while its physicochemical properties remain virtually identical. This ensures it co-elutes with the analyte and is affected in the same way by matrix effects and extraction inconsistencies, providing the most accurate correction.[1][2]
Comparative Performance of Internal Standards in Cycloserine Assays
Published LC-MS/MS methods for cycloserine have employed various structural analogs as internal standards, including niacin, propranolol, and carbamazepine. While these methods have been validated and are suitable for many applications, the use of a SIL-IS is widely recognized as the best practice for minimizing variability and maximizing data reliability.[3][4]
The following table summarizes the performance of several validated LC-MS/MS methods for cycloserine quantification using non-isotopic internal standards.
| Internal Standard | Sample Preparation | Linear Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery / % Bias) | Reference |
| Niacin | Solid Phase Extraction | 0.20 - 30.00 | < 8.0% | < 8.0% | Not explicitly stated, but method met validation criteria. | [5] |
| Niacin | Solid Phase Extraction | 0.3 - 30 | 0.8 - 3.4% | Not explicitly stated | 93.8 - 104.9% | [6] |
| Carbamazepine | Protein Precipitation & Dilution | 0.3 - 70 | < 10.7% | < 10.7% | Within 10.7% | Not explicitly stated |
| Propranolol | Protein Precipitation | 0.005 (LLOQ) | < 15% | < 15% | Within 15% | Not explicitly stated |
Note: %CV refers to the coefficient of variation, a measure of precision. Accuracy is often reported as the percentage of the true value.
While the methods above demonstrate acceptable performance according to regulatory guidelines, the use of a stable isotope-labeled internal standard is expected to yield even higher precision and accuracy. Studies on other drugs have shown that SIL-IS can significantly reduce variability arising from matrix effects, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] A SIL-IS experiences these effects to the same degree as the analyte, allowing for a more reliable correction.[2]
Mechanism of Action of Cycloserine
Cycloserine exerts its antibacterial effect by disrupting the synthesis of the bacterial cell wall. As a structural analog of the amino acid D-alanine, it competitively inhibits two key enzymes in the peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl). This dual inhibition prevents the formation of the D-Ala-D-Ala dipeptide, a crucial building block of the bacterial cell wall, ultimately leading to cell lysis.
Experimental Protocol: The Gold Standard Cycloserine Assay
This section outlines an optimized protocol for the quantification of cycloserine in human plasma using an isotope dilution LC-MS/MS method.
1. Materials and Reagents
-
Cycloserine reference standard
-
Stable isotope-labeled cycloserine (e.g., Cycloserine-¹³C₃,¹⁵N₂) as internal standard (IS)
-
Human plasma (blank)
-
Methanol, acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Sample Preparation
-
Spiking: Add 10 µL of IS working solution (e.g., 1 µg/mL in 50% methanol) to 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex mix each sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate cycloserine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cycloserine: e.g., m/z 103.1 → 75.0
-
Cycloserine-IS: e.g., m/z 107.1 → 79.0 (assuming ¹³C₃,¹⁵N₂)
-
-
Data Analysis: Quantify cycloserine by calculating the peak area ratio of the analyte to the IS.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isotope dilution LC-MS/MS assay for cycloserine.
Conclusion
For the quantification of cycloserine in biological matrices, LC-MS/MS methods offer high sensitivity and selectivity. While validated methods using non-isotopic internal standards provide reliable data, the adoption of a stable isotope-labeled internal standard represents the pinnacle of analytical rigor. A SIL-IS minimizes the impact of matrix effects and procedural variability, leading to superior accuracy and precision.[1][2] For researchers, scientists, and drug development professionals, prioritizing the use of isotope dilution mass spectrometry will ensure the generation of the highest quality data, fostering greater confidence in pharmacokinetic assessments and clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Quantification for a Cycloserine Bioassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common microbiological assay methods for establishing the Limit of Quantification (LOQ) of cycloserine, a crucial second-line antitubercular agent. The accurate determination of the LOQ is paramount for ensuring the reliability and precision of potency testing and formulation analysis. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection and implementation of the most suitable bioassay for your research needs.
Introduction to Cycloserine Bioassays
Cycloserine, an analog of the amino acid D-alanine, exerts its antibiotic effect by inhibiting bacterial cell wall synthesis. A bioassay for cycloserine measures its biological activity by quantifying its inhibitory effect on the growth of a susceptible microorganism. This approach provides a direct measure of the drug's potency, which may not be fully captured by chemical methods like HPLC, especially in the presence of biologically active or inactive related substances.
The two primary methods for antibiotic bioassays are the agar (B569324) diffusion method (specifically, the cylinder-plate or cup-plate assay) and the turbidimetric method. The choice between these methods depends on factors such as required sensitivity, sample throughput, and available equipment. A critical aspect of validating either method is the establishment of the Limit of Quantification (LOQ), defined as the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Comparison of Bioassay Methods for LOQ Determination
The selection of a suitable bioassay method for determining the LOQ of cycloserine involves a trade-off between sensitivity, precision, and practicality. Below is a summary of the performance of the agar diffusion and turbidimetric methods.
| Parameter | Agar Diffusion Assay (Cylinder-Plate) | Turbidimetric Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the diameter of the zone of inhibition of microbial growth on an agar plate. | Measures the turbidity of a liquid microbial culture in the presence of the antibiotic. | Separates and quantifies the analyte based on its physicochemical properties. |
| Typical LOQ | ~1.0 µg/mL | ~0.5 µg/mL | ~0.1 µg/mL |
| Precision (RSD% at LOQ) | ≤ 10% | ≤ 5% | ≤ 2% |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Throughput | Low to Medium | High | High |
| Advantages | Simple, low cost, directly measures biological activity. | Higher precision and sensitivity than agar diffusion, amenable to automation. | High specificity, precision, and accuracy. |
| Disadvantages | Lower precision and sensitivity, longer incubation time, potential for diffusion issues. | Susceptible to interference from colored or particulate matter, indirect measure of growth. | Does not directly measure biological activity, potential for interference from co-eluting compounds. |
Experimental Protocols
Test Organism and Inoculum Preparation
A suitable test organism for a cycloserine bioassay is a gram-positive bacterium that is sensitive to inhibitors of cell wall synthesis. Bacillus subtilis (ATCC 6633) or Staphylococcus aureus (ATCC 29213) are commonly used.
-
Culture Maintenance: Maintain the test organism on nutrient agar slants, stored at 4°C, with monthly transfers.
-
Inoculum Preparation:
-
Inoculate a loopful of the culture from a slant into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C for 18-24 hours.
-
Dilute the overnight culture with sterile saline or broth to achieve a specific turbidity, typically corresponding to a cell density of approximately 1 x 10⁸ CFU/mL (e.g., matching a 0.5 McFarland standard). This standardized suspension is used to inoculate the assay medium.
-
Method 1: Agar Diffusion Assay (Cylinder-Plate Method)
This method is based on the diffusion of cycloserine from a cylinder placed on an agar plate seeded with the test organism, resulting in a zone of growth inhibition. The diameter of this zone is proportional to the logarithm of the antibiotic concentration.
Materials:
-
Petri dishes (100 mm)
-
Sterile stainless steel or porcelain cylinders (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm height)
-
Mueller-Hinton Agar
-
Cycloserine reference standard
-
Test samples of cycloserine
-
Phosphate (B84403) buffer (pH 6.0)
-
Standardized inoculum of the test organism
Procedure:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize.
-
Cool the agar to 48-50°C and add the standardized inoculum at a concentration of 1-2% (v/v).
-
Pour a uniform layer of the seeded agar into Petri dishes and allow it to solidify on a level surface.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the cycloserine reference standard in phosphate buffer.
-
From the stock solution, prepare a series of working standard solutions with concentrations bracketing the expected LOQ (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 µg/mL).
-
Prepare test samples at concentrations expected to be near the LOQ.
-
-
Assay Procedure:
-
Place 4-6 sterile cylinders on the surface of each agar plate, spaced evenly.
-
Carefully fill each cylinder with a standard or sample solution.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the cycloserine concentration against the mean zone diameter.
-
Determine the LOQ as the lowest concentration that provides a response with a relative standard deviation (RSD) of ≤ 10% from at least six replicate determinations.
-
Method 2: Turbidimetric Assay
This method measures the inhibition of microbial growth in a liquid medium containing cycloserine. The turbidity of the culture, measured spectrophotometrically, is inversely proportional to the antibiotic concentration.
Materials:
-
Sterile test tubes or a 96-well microplate
-
Spectrophotometer or microplate reader
-
Mueller-Hinton Broth
-
Cycloserine reference standard
-
Test samples of cycloserine
-
Phosphate buffer (pH 6.0)
-
Standardized inoculum of the test organism
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution and working standard solutions of cycloserine as described for the agar diffusion assay, with concentrations appropriate for the higher sensitivity of this method (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µg/mL).
-
Prepare test samples at concentrations expected to be near the LOQ.
-
-
Assay Procedure:
-
To a series of test tubes or wells of a microplate, add a fixed volume of Mueller-Hinton Broth.
-
Add a specific volume of the standard or sample solutions to each tube/well.
-
Inoculate each tube/well with a standardized suspension of the test organism. Include a control tube/well with no antibiotic.
-
Incubate at 37°C for 3-5 hours, or until sufficient turbidity has developed in the control tube/well.
-
-
Data Analysis:
-
Measure the absorbance (turbidity) of each tube/well at a suitable wavelength (e.g., 600 nm).
-
Plot the cycloserine concentration against the absorbance.
-
Determine the LOQ as the lowest concentration that provides a response with an RSD of ≤ 5% from at least six replicate determinations.
-
Visualizations
Caption: Workflow for LOQ determination in a cycloserine bioassay.
Caption: Mechanism of action of cycloserine.
Conclusion
Both the agar diffusion and turbidimetric bioassays are viable methods for establishing the LOQ of cycloserine. The turbidimetric method generally offers higher sensitivity and precision, making it more suitable for quantifying low levels of the antibiotic. However, the agar diffusion method provides a simpler, more cost-effective alternative, which may be sufficient depending on the specific application. The choice of method should be based on a careful consideration of the required performance characteristics and available resources. Regardless of the method chosen, proper validation, including the determination of linearity, precision, and accuracy, is essential to ensure reliable results.
Choosing the Right Tool for the Job: A Comparative Guide to 13C vs. 15N,d3 Labeled Cycloserine
For researchers, scientists, and drug development professionals, the strategic use of isotopically labeled compounds is paramount for elucidating metabolic pathways, determining protein structures, and quantifying drug metabolism. This guide provides a comparative overview of 13C-labeled and 15N,d3-labeled cycloserine, offering insights into their respective applications, advantages, and the experimental considerations that can guide your selection.
Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for drug-resistant tuberculosis.[1] Its mechanism of action involves the inhibition of two key enzymes in the bacterial cell wall synthesis pathway: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][2][3][4][5] By mimicking the structure of D-alanine, cycloserine competitively inhibits these enzymes, thereby disrupting the formation of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3][4][5] Understanding the interaction of cycloserine with its targets and its metabolic fate is crucial for the development of more effective therapies. Stable isotope labeling is a powerful tool for these investigations.
Data Presentation: A Qualitative Comparison
In the absence of direct head-to-head experimental data comparing the performance of 13C- and 15N,d3-labeled cycloserine, we present a qualitative comparison based on the established principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The choice between these labeling strategies is highly dependent on the specific research question and the analytical technique employed.
| Feature | 13C-Labeled Cycloserine | 15N,d3-Labeled Cycloserine |
| Primary Analytical Technique | NMR Spectroscopy, Mass Spectrometry | NMR Spectroscopy, Mass Spectrometry |
| Primary Application | Structural elucidation, conformational analysis, metabolic flux analysis | Studies of nitrogen metabolism, protein-ligand interactions, metabolic tracing |
| NMR Signal Characteristics | - Provides direct information on the carbon skeleton.- 13C has a low natural abundance (1.1%), leading to low background noise.- Can be used for heteronuclear NMR experiments (e.g., 1H-13C HSQC). | - Provides information on nitrogen-containing functional groups.- 15N has a very low natural abundance (0.37%), resulting in virtually no background.- Deuterium (B1214612) (d3) labeling on a methyl group can simplify 1H NMR spectra and is useful for studying dynamics. |
| Mass Spectrometry Characteristics | - Induces a predictable mass shift, allowing for differentiation from unlabeled compound.- Useful for tracing the incorporation of carbon atoms in metabolic pathways. | - The combination of 15N and d3 provides a distinct mass shift.- Allows for tracing both nitrogen and specific hydrogen atoms.- Deuterium labeling can sometimes influence chromatographic retention times (isotope effect). |
| Potential Advantages | - Ubiquity of carbon in biological molecules makes it a versatile label for tracking metabolic fate.- Well-established NMR methodologies for 13C-labeling. | - Specificity for nitrogen-related processes.- Deuterium labeling can reduce relaxation rates in NMR, leading to sharper signals for large molecules.- Lower risk of metabolic scrambling of the deuterium label compared to protons. |
| Potential Considerations | - Higher cost compared to 15N labeling.- The relatively small mass shift per 13C atom may be challenging to resolve in complex mixtures with low-resolution mass spectrometers. | - The biological relevance may be more limited to nitrogen-specific pathways.- Synthesis of d3-labeled compounds can be complex.- Potential for kinetic isotope effects with deuterium labeling, which could alter metabolic rates. |
Experimental Protocols & Considerations
While specific experimental protocols for a direct comparison are not available, the following section outlines general methodologies where these labeled compounds would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[6][7] Isotopic labeling with 13C and 15N is often essential for studying biomolecules.[7][8][9]
Objective: To study the binding of cycloserine to its target enzyme, alanine racemase.
-
13C-Labeled Cycloserine Protocol:
-
Express and purify alanine racemase.
-
Acquire a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum of the 13C-labeled cycloserine in solution.
-
Titrate the unlabeled alanine racemase into the labeled cycloserine solution.
-
Acquire a series of 1H-13C HSQC spectra at different enzyme concentrations.
-
Analyze the chemical shift perturbations of the cycloserine signals upon binding to the enzyme to map the binding interface.
-
-
15N,d3-Labeled Cycloserine Protocol:
-
Express and purify alanine racemase.
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled cycloserine. The d3-labeling on a methyl group would not be directly observed in this experiment but would simplify the proton spectrum in that region.
-
Titrate unlabeled alanine racemase into the labeled cycloserine solution.
-
Monitor changes in the 1H and 15N chemical shifts of cycloserine's amide group to characterize the binding event. The d3-labeling could be advantageous if studying a larger complex, as it can lead to slower relaxation and sharper lines.
-
Mass Spectrometry (MS)
Mass spectrometry is used to identify and quantify molecules based on their mass-to-charge ratio.[10][11] Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics.[12][13]
Objective: To trace the metabolic fate of cycloserine in a bacterial culture.
-
13C-Labeled Cycloserine Protocol:
-
Culture bacteria (e.g., Mycobacterium smegmatis) in a suitable medium.
-
Introduce 13C-labeled cycloserine at a known concentration.
-
Collect cell lysates at various time points.
-
Extract metabolites.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor for the appearance of the 13C label in downstream metabolites by tracking the expected mass shifts.
-
-
15N,d3-Labeled Cycloserine Protocol:
-
Follow the same general procedure as with the 13C-labeled compound.
-
In the LC-MS analysis, monitor for the mass signature of the 15N and d3 labels in potential metabolites. This can provide more specific information if nitrogen-containing fragments or metabolites are of particular interest. The combined mass shift from both 15N and d3 provides a highly specific marker.
-
Mandatory Visualization
The following diagrams illustrate the mechanism of action of cycloserine and a typical experimental workflow for studying protein-ligand interactions using NMR.
Caption: Mechanism of action of Cycloserine.
Caption: NMR workflow for protein-ligand interaction.
References
- 1. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 2. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 3. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 5. Cycloserine - Wikipedia [en.wikipedia.org]
- 6. Segmental isotopic labeling of proteins for nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. f1000research.com [f1000research.com]
A Comparative Guide to Cycloserine Quantification Methods for Researchers
An objective analysis of current analytical methodologies for the quantification of the second-line tuberculosis drug, cycloserine, and its impurities.
This guide provides a comprehensive comparison of analytical methods for the quantification of cycloserine, aimed at researchers, scientists, and drug development professionals. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document summarizes quantitative data, details experimental protocols, and presents visual workflows to aid in the selection of the most suitable method for specific research needs.
Method Performance Comparison
The quantification of cycloserine presents analytical challenges due to its hydrophilic nature and the presence of impurities, such as the cycloserine dimer.[1][2][3] Various analytical techniques have been developed and validated to address these challenges. The following tables summarize the performance of key methods reported in the literature.
High-Performance Liquid Chromatography (HPLC) Methods
Several HPLC-based methods have been developed, including ion-pair chromatography, aqueous normal phase (ANP) chromatography, and hydrophilic interaction liquid chromatography (HILIC).[1][4] However, the International Pharmacopoeia HPLC-UV method has shown issues with repeatability, particularly for the cycloserine dimer.[1][2][3] A significant finding is that the cycloserine dimer can exhibit a variable response, with initial injections showing little to no peak, making accurate quantification difficult.[1]
Table 1: Comparison of HPLC-Based Methods for Cycloserine Quantification
| Method | Matrix | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Key Findings |
| International Pharmacopoeia HPLC-UV | Pharmaceutical Dosage Forms | Not reliably quantifiable for dimer[1][2][3] | - | - | Unrepeatable peak areas for cycloserine dimer.[1] |
| Ion-Pair HPLC-UV | Pharmaceutical Dosage Forms | - | - | - | Faced challenges with unrepeatable cycloserine dimer peak areas.[1] |
| RP-HPLC (with derivatization) | Bulk Drug | 0.05% (w/w) for L-cycloserine[5][6] | 0.998[5][6] | 92.9 - 100.2[5][6] | Effective for determining enantiomeric purity.[5][6] |
| LC-MS/MS | Human Plasma | 0.20 µg/mL[7] | > 0.99[7] | - | A selective, sensitive, and high-throughput method suitable for bioequivalence and pharmacokinetic studies.[7] |
Diffusion Ordered Spectroscopy Nuclear Magnetic Resonance (DOSY NMR)
DOSY NMR has emerged as a powerful alternative for the accurate identification and quantification of cycloserine and its impurities, overcoming the limitations of the pharmacopoeial HPLC method.[1][2][3] This technique allows for the separation of signals from D-cycloserine, its degradation products, and process impurities.[1][2][3]
Table 2: Performance of the DOSY NMR Method
| Method | Matrix | Key Advantages |
| DOSY NMR | Pharmaceutical Dosage Forms | - Accurately identifies and quantifies the cycloserine dimer.[1][2][3]- Separates D-cycloserine from its degradation products and process impurities.[1][2][3]- Potential for use in pharmaceutical industry analytical laboratories.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared methods.
LC-MS/MS Method for Cycloserine in Human Plasma
This method is designed for the bioanalysis of cycloserine and is suitable for pharmacokinetic studies.[7]
-
Sample Preparation : Solid-phase extraction is used to extract the analyte from 100 μL of human plasma. Cytosine is employed as the internal standard.[7]
-
Chromatographic Separation : Separation is achieved on a BDS Hypersil C18 column (150 × 4.6 mm, 5 μm).[7]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of 0.2% formic acid in HPLC-grade water, methanol, and acetonitrile (B52724) (70:15:15, v/v/v) is used.[7]
-
Flow Rate : The flow rate is maintained at 1.0 mL/min.[7]
-
Detection : Detection is performed using a tandem mass spectrometer.[7]
DOSY NMR Method for Impurity Profiling
This method is presented as a reliable alternative to the International Pharmacopoeia HPLC-UV method for the determination of D-cycloserine and its impurities in pharmaceutical dosage forms.[1][3]
-
Sample Preparation : Samples are prepared to a concentration where impurities are below the pharmacopoeial specification limits.[1]
-
NMR Spectroscopy : ¹H DOSY NMR spectra are acquired to separate the signals of D-cycloserine and its impurities based on their diffusion coefficients.[2]
-
Quantification : The quantification is based on the integration of the NMR signals.[4][8]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of cycloserine using chromatographic methods.
Caption: General workflow for chromatographic quantification of cycloserine.
The next diagram illustrates the decision-making process for selecting an appropriate analytical method for cycloserine quantification based on the analytical needs.
References
- 1. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC-UV Method and the DOSY NMR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of bioanalytical method for quantification of cycloserine in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Stable Isotope-Labeled Internal Standards in Clinical Research
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Regulatory Expectations and Ensuring Bioanalytical Accuracy
In the landscape of clinical research and drug development, the accuracy and reliability of bioanalytical data are paramount. The use of internal standards (IS) is a fundamental practice to ensure the integrity of quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines under the International Council for Harmonisation (ICH) M10, which strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs) whenever feasible.[1][2]
This guide provides an objective comparison of SIL-ISs with their primary alternative, structural analog internal standards. Supported by experimental data and detailed validation protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions that align with regulatory expectations and enhance the robustness of their clinical research.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A SIL-IS is a version of the analyte in which one or more atoms have been substituted with their stable, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[1] This near-identical physicochemical profile to the analyte is the cornerstone of its superior performance.[3] By co-eluting with the analyte and exhibiting identical behavior during sample extraction and ionization, a SIL-IS can effectively compensate for a wide range of analytical variabilities, most notably matrix effects.[4][5]
Key Advantages of SIL-ISs:
-
Superior Accuracy and Precision: By closely mimicking the analyte, SIL-ISs provide more accurate and precise quantification.[6][7]
-
Effective Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant source of variability in bioanalysis. The co-elution of SIL-ISs with the analyte ensures they experience the same matrix effects, allowing for reliable correction.[4][5]
-
Regulatory Acceptance: Global regulatory agencies strongly recommend the use of SIL-ISs for mass spectrometric methods.[1][2]
The Alternative: Structural Analog Internal Standards
When a SIL-IS is not available or is cost-prohibitive, a structural analog may be used as an internal standard.[3][8] A structural analog is a molecule with a chemical structure similar to the analyte. While they can provide a degree of correction for variability, their performance is generally considered inferior to that of SIL-ISs.[7][8]
Limitations of Structural Analog ISs:
-
Incomplete Matrix Effect Compensation: Differences in chemical structure can lead to different chromatographic retention times and ionization efficiencies compared to the analyte. This can result in inadequate compensation for matrix effects.[7]
-
Variable Recovery: The extraction recovery of a structural analog from the biological matrix may differ from that of the analyte.
-
Potential for Cross-Reactivity: In some cases, the structural analog may interfere with the analyte's measurement.
Performance Comparison: SIL-IS vs. Structural Analog IS
The following table summarizes the typical performance differences between SIL-ISs and structural analog ISs based on key validation parameters. The data presented are representative values synthesized from multiple sources to illustrate the expected performance.
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more variable | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | Typically <10% | Can be <15%, but often higher | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV of IS-normalized matrix factor) | <5% | Often >10% | ≤15% |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | Should be consistent |
Experimental Protocols for Internal Standard Validation
Robust validation of the internal standard is a critical component of bioanalytical method validation as mandated by the ICH M10 guideline.[9] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Internal Standard Purity and Identity Check
Objective: To confirm the identity and purity of the SIL-IS and to ensure it is free from the unlabeled analyte.
Protocol:
-
Obtain the Certificate of Analysis (CoA) for the SIL-IS, which should detail its chemical purity and isotopic enrichment.
-
Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.
-
Analyze this solution using the developed LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte to confirm its signal is absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).
Selectivity and Specificity
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte and is not affected by endogenous matrix components.
Protocol:
-
Analyze at least six different sources of blank biological matrix.
-
Analyze a zero sample (blank matrix spiked with the internal standard only).
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
The response of any interfering peak at the retention time of the internal standard in the blank matrix should be less than 5% of the internal standard response.[10]
Matrix Effect Evaluation
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.
Protocol (Post-Extraction Spike Method):
-
Obtain blank biological matrix from at least six individual sources.
-
Set 1 (Analyte in Post-Extraction Spiked Matrix): Extract the blank matrix from each of the six sources. After the final extraction step, spike the extract with the analyte and internal standard at low and high QC concentrations.
-
Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same low and high QC concentrations.
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source by dividing the peak area in Set 1 by the peak area in Set 2.
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factors from the six lots of matrix should not be greater than 15%.[2]
Stability Evaluation
Objective: To demonstrate the stability of the internal standard under various storage and handling conditions.
Protocol:
-
Stock Solution Stability: Prepare a stock solution of the internal standard and store it under the intended conditions (e.g., 2-8°C). Analyze the stored solution at specified intervals and compare the response to a freshly prepared solution. The response of the stored solution should be within ±10% of the fresh solution.
-
Processed Sample Stability (in autosampler): Spiked samples should be processed and stored in the autosampler for a period equal to or longer than the expected run time. The results should be compared to the nominal concentration.
Visualizing Key Workflows and Relationships
To further clarify the processes and logical connections involved in the use and validation of internal standards, the following diagrams have been generated using Graphviz.
Bioanalytical workflow using an internal standard.
Decision-making process for internal standard selection.
Conclusion: A Commitment to Data Quality
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for clinical research. The harmonized regulatory guidelines from the FDA and EMA, under the ICH M10 framework, unequivocally recommend the use of stable isotope-labeled internal standards for their unparalleled ability to ensure the accuracy and precision of quantitative data.[1][2] While structural analogs may serve as a fallback option, they require rigorous validation to demonstrate their fitness for purpose. By adhering to the principles and protocols outlined in this guide, researchers can enhance the quality and integrity of their bioanalytical data, thereby contributing to the successful development of new therapies.
References
- 1. scispace.com [scispace.com]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. waters.com [waters.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
The Gold Standard: Justifying the Selection of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other common alternatives, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.
In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations.[1][2] While various types of internal standards exist, SIL-ISs have emerged as the preferred choice in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.[3][4]
Unparalleled Compensation for Analytical Variability
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[5] This near-perfect analogy is the key to its superiority over other types of internal standards, such as structural analogs, which are molecules with similar but not identical structures.
The primary advantages of using a SIL-IS include:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological sample, are a major source of inaccuracy in LC-MS analysis.[6] Because a SIL-IS has the same chromatographic retention time and ionization efficiency as the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[7]
-
Compensation for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps can vary between samples. A SIL-IS, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the ratio of their signals remains constant.[2]
-
Improved Accuracy and Precision: By effectively correcting for the aforementioned sources of error, the use of SIL-ISs leads to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[3]
The logical justification for selecting a stable isotope-labeled internal standard is illustrated in the following diagram:
Performance Comparison: Stable Isotope vs. Analog Internal Standards
The following table summarizes the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of four immunosuppressive drugs in whole blood using either stable isotope-labeled internal standards (ILISs) or structural analog internal standards (ANISs). The data is adapted from a study by Valbuena et al. (2016).[8]
| Analyte | Internal Standard Type | Within-Day Imprecision (%CV) | Between-Day Imprecision (%CV) | Trueness (%) |
| Tacrolimus (B1663567) | ILIS (¹³C, D₂) | < 10% | < 8% | 91% - 110% |
| ANIS (Ascomycin) | < 10% | < 8% | 91% - 110% | |
| Sirolimus | ILIS (¹³C, D₃) | < 10% | < 8% | 91% - 110% |
| ANIS (Desmethoxy-rapamycin) | < 10% | < 8% | 91% - 110% | |
| Ciclosporin A | ILIS (D₁₂) | < 10% | < 8% | 91% - 110% |
| ANIS (CsD) | < 10% | < 8% | 91% - 110% | |
| Everolimus | ILIS (D₄) | < 10% | < 8% | 91% - 110% |
| ANIS (Desmethoxy-rapamycin) | < 10% | < 8% | 91% - 110% |
Data adapted from Valbuena et al., Clin Chem Lab Med, 2016.[8]
In this particular study, both types of internal standards met the acceptance criteria for method validation.[8] However, it is widely acknowledged that in many cases, especially with complex matrices or less optimized chromatographic conditions, the superiority of SIL-ISs in compensating for matrix effects and improving data quality becomes more pronounced.[3]
Experimental Protocols
A typical experimental workflow for the quantification of a drug in a biological matrix using a stable isotope-labeled internal standard involves the following key steps.
Detailed Methodology: Quantification of Immunosuppressants in Whole Blood
This protocol is a generalized representation based on the methodology described by Valbuena et al. (2016) for the quantification of immunosuppressants in whole blood.[8]
1. Materials and Reagents:
-
Analytes (Tacrolimus, Sirolimus, Ciclosporin A, Everolimus)
-
Stable Isotope-Labeled Internal Standards (e.g., Tacrolimus-¹³C,D₂, Sirolimus-¹³C,D₃, Ciclosporin A-D₁₂, Everolimus-D₄)
-
Structural Analog Internal Standards (e.g., Ascomycin, Desmethoxy-rapamycin, CsD)
-
Whole blood (blank, patient samples, quality control samples)
-
Methanol (B129727) (LC-MS grade)
-
Zinc sulfate (B86663) solution
-
Acetonitrile (LC-MS grade)
-
Formic acid
2. Sample Preparation:
-
Pipette 50 µL of calibrator, quality control, or patient whole blood sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (containing either the SIL-ISs or ANISs in methanol with zinc sulfate) to each tube for hemolysis and protein precipitation.
-
Vortex mix for 10 seconds.
-
Centrifuge at 10,000 g for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with ammonium acetate and formic acid.
-
Mobile Phase B: Methanol with ammonium acetate and formic acid.
-
Gradient: A suitable gradient program to achieve chromatographic separation of the analytes.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each analyte and internal standard.
4. Data Analysis:
-
Integrate the peak areas of the analytes and their corresponding internal standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations using a weighted linear regression model.
-
Determine the concentration of the analytes in the quality control and patient samples by interpolating their peak area ratios from the calibration curve.
5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10), assessing parameters such as selectivity, accuracy, precision, linearity, recovery, and matrix effects for both the stable isotope-labeled and structural analog internal standards to formally justify the selection.[1]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of methods for determining D-cycloserine enantiomeric purity
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of D-cycloserine, a crucial second-line antitubercular drug, is a critical quality attribute, as the L-enantiomer is associated with significantly higher toxicity. Consequently, robust and reliable analytical methods for quantifying the enantiomeric purity of D-cycloserine are paramount in pharmaceutical development and quality control. This guide provides a comparative analysis of the primary chromatographic and electrophoretic methods employed for this purpose, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Overview of Analytical Methodologies
The determination of D-cycloserine's enantiomeric purity predominantly relies on techniques that can differentiate between chiral molecules. The most common and well-documented method is High-Performance Liquid Chromatography (HPLC) , particularly utilizing an indirect approach involving pre-column derivatization. An alternative, powerful technique for chiral separations is Capillary Electrophoresis (CE) , which offers high separation efficiency and low sample consumption.
This guide will focus on a comparative analysis of a validated indirect Reversed-Phase HPLC (RP-HPLC) method and a representative Capillary Zone Electrophoresis (CZE) method using cyclodextrins as chiral selectors.
Quantitative Performance Comparison
| Parameter | Indirect RP-HPLC Method[1][2] | Representative Capillary Electrophoresis Method |
| Analyte | Diastereomeric derivatives of D- and L-cycloserine | D- and L-cycloserine |
| Limit of Detection (LOD) of L-cycloserine | 0.015% (w/w)[1][2] | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) of L-cycloserine | 0.05% (w/w)[1][2] | Typically in the low µg/mL range |
| Linearity Range for L-cycloserine | 0.05% to 0.30% (w/w)[1] | Typically spans 2-3 orders of magnitude |
| Coefficient of Determination (r²) | 0.998[1] | Generally >0.99 |
| Recovery of L-cycloserine | 92.9% to 100.2%[1] | Typically 90-110% |
| Precision (%RSD at QL) | 3.4%[2] | Typically <5% |
| Analysis Time | ~15 minutes | Typically <15 minutes |
Note on Capillary Electrophoresis Data: The values presented for the representative Capillary Electrophoresis method are typical performance characteristics observed for chiral separations of small molecules and are not from a specific validated study on D-cycloserine. The actual performance would require method development and validation.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the determination of D-cycloserine enantiomeric purity using an indirect HPLC method involving derivatization.
References
- 1. Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors | Springer Nature Experiments [experiments.springernature.com]
- 2. Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring data comparability between different analytical laboratories and methods
For Researchers, Scientists, and Drug Development Professionals
The ability to compare analytical data across different laboratories and methodologies is fundamental to robust scientific research and efficient drug development. This guide outlines key strategies and best practices to ensure data comparability, featuring structured data presentation, detailed experimental protocols, and clear visual workflows to support inter-laboratory validation and method transfer.
Data Presentation: A Foundation of Clarity
To facilitate direct and unambiguous comparison of results from different analytical methods or laboratories, all quantitative data should be summarized in clearly structured tables. This approach allows for the rapid identification of trends, discrepancies, and performance characteristics.
Table 1: Inter-Laboratory Comparison of HPLC Assay for Compound X
| Parameter | Laboratory A (Transferring) | Laboratory B (Receiving) | Acceptance Criteria |
| Precision (RSD %) | |||
| Analyst 1 (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Analyst 2 (n=6) | 0.9% | 1.3% | ≤ 2.0% |
| Intermediate Precision (RSD %) | 1.2% | 1.5% | ≤ 3.0% |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% Concentration | 100.1% | 100.5% | 98.0% - 102.0% |
| 120% Concentration | 100.8% | 101.1% | 98.0% - 102.0% |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.05 µg/mL | Equivalent |
Experimental Protocols: The Blueprint for Reproducibility
Detailed and standardized experimental protocols are critical for minimizing variability and ensuring that analytical methods can be successfully transferred and replicated.[1][2] A comprehensive protocol for method transfer should include the following sections:
-
Objective : Clearly state the purpose of the experiment, for instance, to transfer a validated HPLC method for the assay of Drug Substance Z from a transferring laboratory to a receiving laboratory.[3]
-
Scope : Define the boundaries of the protocol, specifying the analytical method, product, and laboratories involved.
-
Responsibilities : Outline the specific roles of the transferring and receiving laboratories.[3] This includes providing the validated method, reference standards, and ensuring equipment is qualified and personnel are trained.[3]
-
Materials and Equipment : List all necessary reagents, reference standards, columns, and instrumentation. Specify critical equipment parameters.
-
System Suitability : Define the criteria that the chromatographic system must meet before any samples are analyzed.[3] This often includes parameters like peak symmetry, resolution, and injection precision.[1]
-
Experimental Design : Detail the number of analysts, sample preparations, and replicate injections to be performed by each laboratory.[3]
-
Procedure : Provide a step-by-step description of the analytical procedure, from sample preparation to data acquisition.[3]
-
Data Analysis and Acceptance Criteria : Specify the statistical methods to be used for comparing the data (e.g., t-tests, equivalence testing) and the pre-defined acceptance criteria for demonstrating comparability.[4][5]
Visualizing Complex Processes
Diagrams are powerful tools for illustrating complex relationships, workflows, and biological pathways, providing an intuitive understanding of the processes involved in ensuring data comparability.
Caption: A simplified MAPK/ERK signaling pathway diagram.
Caption: Workflow for a comparative analytical method transfer.
Caption: Logical relationship for assessing data comparability.
References
Safety Operating Guide
Proper Disposal of DL-Cycloserine-15N,d3: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of DL-Cycloserine-15N,d3, a stable isotope-labeled form of the antibiotic cycloserine. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure laboratory safety and environmental protection.
This compound, like its non-labeled counterpart, requires careful handling and disposal as a chemical and antibiotic waste. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant microorganisms. This guide outlines the necessary steps for the safe and compliant disposal of this compound.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the safety and handling requirements for this compound. The following table summarizes key quantitative data and handling precautions.
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [1] |
| Handling | Avoid generating dust. Use in a well-ventilated area. | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| First Aid - Skin Contact | Wash off immediately with plenty of soap and water. | [1] |
| First Aid - Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [2] |
| First Aid - Inhalation | Remove to fresh air. | [1] |
| First Aid - Ingestion | Do NOT induce vomiting. Get medical attention. | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority. The following protocol provides a general workflow for its collection and disposal as chemical waste.
-
Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), as chemical waste.
-
Do not mix this waste with general laboratory trash or biohazardous waste unless explicitly instructed to do so by your institution's EHS guidelines.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container with a secure lid.
-
Clearly label the container with the words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The label must include the full chemical name: "this compound" and its CAS number (if available).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Collection of Waste:
-
Solid Waste: Carefully place solid this compound powder and contaminated items directly into the labeled waste container. Avoid creating dust.
-
Liquid Waste: Collect solutions containing this compound in the designated liquid waste container. Do not dispose of liquid antibiotic waste down the drain.[3]
-
Keep the waste container securely closed when not in use.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guidance for Handling DL-Cycloserine-15N,d3
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DL-Cycloserine-15N,d3. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is considered a potent pharmaceutical compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Respiratory | Respirator (N95 or higher) | A respirator is recommended, especially when handling the powder form to prevent inhalation.[1][2] Surgical masks do not offer adequate protection from drug exposure.[1] For highly potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[3][4] |
| Hands | Double Gloves | Wear two pairs of disposable, chemical-resistant gloves. |
| Eyes | Safety Goggles or Face Shield | Use appropriate protective eyeglasses or chemical safety goggles.[5] A face shield can offer full facial protection.[1] |
| Body | Long-sleeved Laboratory Coat or Gown | A disposable, long-sleeved gown that closes in the back is required.[1] For handling highly potent active pharmaceutical ingredients (HPAPI), protective garments made of materials like Tyvek® are recommended.[6] |
| Feet | Closed-toe Shoes and Shoe Covers | Slip-resistant shoe covers should be worn over footwear.[1] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of this compound and ensure personnel safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all manipulations of the powdered compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.[3]
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Post-handling: After handling, wipe down all surfaces with an appropriate cleaning agent. Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
It is recommended to store the compound refrigerated.[5]
-
Keep away from strong oxidizing agents.[5]
Disposal Plan
The disposal of this compound and associated waste must comply with local, state, and federal regulations.
-
Compound Disposal: Unused or waste this compound should be disposed of as chemical waste. Consult with your institution's environmental health and safety (EHS) office for specific procedures. Do not empty into drains.[9][10]
-
Isotope-Specific Disposal: Since Nitrogen-15 and Deuterium are stable, non-radioactive isotopes, no special precautions beyond standard chemical waste protocols are required for their disposal.[11][12]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, absorbent liners, and pipette tips, should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. 3m.com [3m.com]
- 3. aiha.org [aiha.org]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. fishersci.com [fishersci.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 12. moravek.com [moravek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
